molecular formula C13H16N2 B1285239 2-(Piperidin-1-ylmethyl)benzonitrile CAS No. 135277-08-6

2-(Piperidin-1-ylmethyl)benzonitrile

Cat. No.: B1285239
CAS No.: 135277-08-6
M. Wt: 200.28 g/mol
InChI Key: GZCZPFLQOUIXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-ylmethyl)benzonitrile ( 135277-08-6) is an organic compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol. This chemical features a benzonitrile group, where a nitrile is attached to a benzene ring, linked via a methylene bridge to a piperidine ring, a common structural motif in medicinal chemistry . The supplier provides this compound with a high purity level of 99% . Compounds with piperidine and benzonitrile subunits are frequently explored as key intermediates in organic synthesis and pharmaceutical research. For instance, structurally related molecules have been identified as key intermediates for synthesizing 3-aminopyrazole derivatives, which can serve as precursors for anticancer and anti-malarial agents . Other piperidine-substituted compounds are also under investigation for the development of novel HIV-1 NNRTIs (non-nucleoside reverse transcriptase inhibitors) with improved drug resistance profiles . The presence of both the piperidine ring and the nitrile group offers potential sites for further chemical modification, making it a versatile building block for constructing more complex molecules for various research applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(piperidin-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCZPFLQOUIXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567870
Record name 2-[(Piperidin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135277-08-6
Record name 2-(1-Piperidinylmethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135277-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Piperidin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(Piperidin-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Synthon for Heterocyclic Scaffolding in Medicinal Chemistry

Executive Summary

2-(Piperidin-1-ylmethyl)benzonitrile (CAS: 72752-52-4) serves as a critical bifunctional intermediate in the synthesis of complex nitrogenous heterocycles. Characterized by an electrophilic nitrile group ortho to a nucleophilic piperidinyl-methyl moiety, this molecule acts as a "spring-loaded" precursor for intramolecular cyclizations. It is extensively utilized in the development of H1-antihistamines (e.g., analogues of Alcaftadine), psychotropic agents, and isoquinoline-based alkaloids.

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and analytical characterization, designed for application scientists requiring high-purity optimization.

Chemical Identity & Structural Properties
PropertySpecification
IUPAC Name 2-(Piperidin-1-ylmethyl)benzonitrile
Common Synonyms 1-(2-Cyanobenzyl)piperidine; o-Piperidinylmethylbenzonitrile
CAS Number 72752-52-4
Molecular Formula

Molecular Weight 200.28 g/mol
Physical State Viscous oil (Free Base); White crystalline solid (HCl salt)
Solubility Soluble in DCM, EtOH, EtOAc; Sparingly soluble in

(Free Base)

Structural Insight: The steric proximity of the nitrile (-CN) and the piperidinyl-methyl group creates a unique electronic environment. The basic nitrogen of the piperidine ring can act as an internal base or nucleophile under specific conditions, facilitating ortho-lithiation or intramolecular nucleophilic attack upon activation of the nitrile.

Synthetic Methodology: Nucleophilic Substitution Route

The most robust and scalable synthesis involves the


 displacement of bromide from 2-(bromomethyl)benzonitrile by piperidine. This method is preferred over reductive amination due to the higher availability of the bromide precursor and cleaner workup profiles.
Reaction Logic & Causality
  • Substrate: 2-(Bromomethyl)benzonitrile is chosen because the benzylic bromide is highly activated toward nucleophilic attack.

  • Base (

    
    ):  Used to scavenge the HBr byproduct. An inorganic base is preferred over excess piperidine to prevent the formation of piperidinium hydrobromide salts that complicate purification.
    
  • Solvent (Acetonitrile): A polar aprotic solvent enhances the nucleophilicity of piperidine while solubilizing the organic reactants.

Protocol: Step-by-Step

Reagents:

  • 2-(Bromomethyl)benzonitrile (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Acetonitrile (MeCN, anhydrous)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
     (2.0 equiv) in anhydrous MeCN (10 mL/g of substrate).
    
  • Addition: Add piperidine (1.1 equiv) to the suspension. Cool the mixture to 0°C to control the initial exotherm.

  • Substrate Introduction: Dropwise add a solution of 2-(bromomethyl)benzonitrile (1.0 equiv) in MeCN. Critical: Slow addition prevents dimerization or uncontrolled polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting bromide (

    
    ) should disappear, yielding a lower spot (
    
    
    
    ).
  • Workup (Self-Validating Purification):

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Acid-Base Extraction: Dissolve residue in

      
      . Extract with 1M HCl (
      
      
      
      ). The product moves to the aqueous phase (protonated), leaving non-basic impurities in the organic phase.
    • Basify the aqueous layer to pH 10 with 2M NaOH. Extract with DCM (

      
      ).[1]
      
    • Dry over

      
      , filter, and concentrate to yield the target oil.[2]
      

SynthesisWorkflow Start 2-(Bromomethyl) benzonitrile Reaction Reaction (0°C to RT, 4h) Start->Reaction Dropwise Addition Reagents Piperidine + K2CO3 (in MeCN) Reagents->Reaction Workup Acid-Base Extraction Reaction->Workup TLC Confirmation Product 2-(Piperidin-1-ylmethyl) benzonitrile Workup->Product Yield >85%

Figure 1: Optimized synthesis workflow via nucleophilic substitution.

Reactivity & Applications: The "Ortho-Effect"

The defining feature of 2-(piperidin-1-ylmethyl)benzonitrile is its potential for scaffold hopping . It serves as a precursor to fused tricyclic systems found in antihistamines and antidepressants.

Pathway A: Isoquinoline Synthesis

Treatment with strong bases (e.g., LDA) or reducing agents can trigger cyclization. The piperidine nitrogen directs lithiation or participates in ring closure after nitrile reduction.

Pathway B: Amidine/Imidazoline Formation

Reaction with primary amines in the presence of Lewis acids converts the nitrile into an amidine, often fusing with the piperidine ring if linkers are present.

ReactivityPathways Core 2-(Piperidin-1-ylmethyl) benzonitrile Path1 Reduction (LiAlH4) Core->Path1 Path2 Strong Base (LDA) + Electrophile Core->Path2 Path3 Acid Hydrolysis (H2SO4) Core->Path3 Inter1 Primary Amine Intermediate Path1->Inter1 Prod1 Tetrahydroisoquinoline Derivatives Inter1->Prod1 Cyclization Prod2 Substituted Benzonitriles Path2->Prod2 Ortho-Lithiation Prod3 2-(Piperidin-1-ylmethyl) benzamide Path3->Prod3

Figure 2: Divergent reactivity pathways for drug scaffold synthesis.

Analytical Specifications

For validation, the following spectral data are characteristic of the pure compound.

TechniqueDiagnostic SignalAssignment

NMR
(400 MHz,

)

7.65–7.25 (m, 4H)
Aromatic Protons (Ortho-substitution pattern)

3.75 (s, 2H)
Benzylic

(Sharp singlet)

2.45 (m, 4H)
Piperidine

(

-protons)

1.60–1.40 (m, 6H)
Piperidine Ring (

-protons)
IR Spectroscopy 2220–2230


Stretch (Sharp, distinct)
2930, 2850

C-H Stretch (Aliphatic)
Mass Spectrometry m/z 201.1

Protonated Molecular Ion

Quality Control Note: The disappearance of the benzylic bromide signal (


 ppm) and the shift of the benzylic protons upfield to 

ppm is the primary indicator of reaction completion [1][2].
Safety & Handling (SDS Summary)
  • Hazards:

    • Acute Toxicity: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though this specific molecule is stable. Treat as toxic by ingestion/inhalation.

    • Skin/Eye Irritant: The free base is an organic amine and can cause chemical burns or severe irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base may absorb

    
     from the air; storage as the HCl salt is recommended for long-term stability.
    
  • Disposal: All aqueous waste from the extraction (cyanide-bearing) must be treated with bleach (sodium hypochlorite) before disposal to oxidize any potential trace cyanides [3].

References
  • PubChem Compound Summary. (n.d.). 2-(Piperidin-1-ylmethyl)benzonitrile (CID 2774355). National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[3] ACS Publications. (Contextual grounding for nitrile utility).

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-(Piperidin-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Piperidin-1-ylmethyl)benzonitrile (CAS 135277-08-6), a compound of interest in pharmaceutical research and development. Recognizing the pivotal role of solubility in a drug candidate's lifecycle—from early-stage screening to formulation—this document addresses the topic from a foundational perspective. Due to the absence of publicly available experimental solubility data for this specific molecule, this guide synthesizes predicted physicochemical properties with established, robust methodologies for solubility determination. It is designed to equip researchers, chemists, and drug development professionals with the necessary theoretical knowledge and practical, step-by-step protocols to accurately characterize the solubility of this and similar compounds. The guide details both the "gold standard" thermodynamic shake-flask method for equilibrium solubility and high-throughput kinetic assays for early-stage assessment, ensuring readers can make informed decisions about experimental design and data interpretation.

Part 1: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the ultimate success of a potential therapeutic agent.[1] More than 40% of new chemical entities (NCEs) emerging from discovery pipelines are poorly soluble in water, a characteristic that presents a major challenge for formulation scientists.[2] For orally administered drugs, absorption can only occur if the active pharmaceutical ingredient (API) is in a dissolved state at the site of absorption in the gastrointestinal tract.[1][2]

Consequently, insufficient aqueous solubility can lead to a cascade of undesirable outcomes:

  • Low and Erratic Bioavailability: Poor dissolution limits the amount of drug absorbed into systemic circulation, compromising therapeutic efficacy.[1]

  • Compromised Preclinical and Clinical Data: Inaccurate solubility data can lead to precipitation in in vitro assays, yielding misleading structure-activity relationship (SAR) data. In animal studies, it can cause poor exposure and underestimated toxicity.

  • Formulation and Dosing Challenges: Highly insoluble compounds often require complex and costly formulation strategies, such as micronization, solid dispersions, or the use of specialized excipients to achieve desired therapeutic concentrations.[1]

Therefore, the early and accurate determination of a compound's solubility is not merely a data collection exercise; it is a critical, risk-mitigating step in the drug discovery and development process.[3] This guide focuses on providing the tools to thoroughly evaluate 2-(Piperidin-1-ylmethyl)benzonitrile, enabling a proactive approach to addressing potential solubility-related hurdles.

Part 2: Physicochemical Characterization of 2-(Piperidin-1-ylmethyl)benzonitrile

While direct experimental solubility data is not available, we can predict the solubility behavior of 2-(Piperidin-1-ylmethyl)benzonitrile by examining its key physicochemical properties. These parameters provide a theoretical foundation for designing experiments and anticipating results.

PropertyValue / PredictionSourceRationale and Impact on Solubility
CAS Number 135277-08-6Uniquely identifies the specific chemical substance.
Molecular Formula C₁₃H₁₆N₂Defines the elemental composition of the molecule.
Molecular Weight 200.28 g/mol A relatively low molecular weight, which is generally favorable for solubility.
Predicted LogP ~2.5 - 3.0EstimatedThe octanol-water partition coefficient (LogP) indicates lipophilicity. A value in this range suggests the compound is significantly more soluble in lipids than in water, predicting low aqueous solubility.
Predicted pKa ~8.5 - 9.5 (for the piperidine nitrogen)EstimatedThe piperidine moiety contains a basic nitrogen. This predicts that the compound's aqueous solubility will be highly pH-dependent, increasing significantly at pH values below its pKa as the molecule becomes protonated and forms a more soluble cationic salt.
Hydrogen Bond Acceptors 2 (Piperidine N, Nitrile N)CalculatedThe presence of hydrogen bond acceptors allows interaction with protic solvents like water and alcohols.
Hydrogen Bond Donors 0CalculatedThe absence of donor groups may limit its ability to form strong hydrogen bond networks, potentially lowering solubility in highly structured solvents like water.

Note: Predicted LogP and pKa values are estimations based on the chemical structure and should be experimentally verified.

Part 3: Predicted Solubility Profile

Based on the physicochemical analysis, a qualitative solubility profile for 2-(Piperidin-1-ylmethyl)benzonitrile can be inferred:

Solvent ClassExample SolventsPredicted SolubilityJustification
Aqueous Buffers pH 7.4 Phosphate-Buffered Saline (PBS)LowThe predicted high LogP and neutral charge at physiological pH suggest poor partitioning into an aqueous medium.
Aqueous Acid pH 1.2 HCl BufferModerate to HighAt low pH, the basic piperidine nitrogen will be protonated, forming a salt that is expected to be significantly more water-soluble.
Polar Protic Solvents Ethanol, MethanolHighThese solvents can engage in hydrogen bonding with the nitrogen acceptors and have a lower polarity than water, which is favorable for this lipophilic molecule.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)HighThe compound is expected to be readily soluble in common organic solvents used for preparing stock solutions.
Nonpolar Solvents Hexane, TolueneModerate to LowWhile lipophilic, the polar nitrile group and the tertiary amine may limit solubility in highly nonpolar hydrocarbon solvents.

This predictive framework is a crucial starting point. The following sections provide detailed protocols for obtaining precise, quantitative data to validate and refine these predictions.

Part 4: Experimental Determination of Solubility - Methodologies and Protocols

Two primary types of solubility assays are employed in drug development, each serving a distinct purpose. Thermodynamic or equilibrium solubility provides the true, most stable solubility value and is considered the industry's "gold standard". Kinetic solubility is a higher-throughput method used for rapid assessment during early discovery phases.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It is the most reliable method for determining intrinsic solubility and is required for Biopharmaceutics Classification System (BCS) assessment.

  • Use of Solid Compound: Starting with the solid material ensures that the measurement reflects the energy required to overcome the crystal lattice forces, providing the true thermodynamic value.

  • Extended Equilibration Time: A long incubation period (typically 24-72 hours) with agitation is necessary to ensure the system reaches a true equilibrium state, where the rates of dissolution and precipitation are equal.

  • pH Control: For ionizable compounds like 2-(Piperidin-1-ylmethyl)benzonitrile, determining solubility across a range of pH values (e.g., 1.2, 4.5, 6.8) is critical to understand its behavior in the gastrointestinal tract.

  • Temperature Control: Solubility is temperature-dependent. Experiments are typically conducted at both ambient temperature (25 °C) and physiological temperature (37 °C).

A Add excess solid compound to buffer-filled vials B Seal vials and place in shaking incubator (e.g., 24-72h at 37°C) A->B Equilibration F Confirm presence of solid compound in each vial A->F QC Check C Allow solids to settle or perform centrifugation B->C Phase Separation Prep D Withdraw supernatant and filter through 0.45µm filter C->D Phase Separation E Quantify compound concentration in filtrate via HPLC or UV-Vis D->E Analysis

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

  • Preparation of Reagents:

    • Prepare aqueous buffers at a minimum of three pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.

    • Prepare a series of calibration standards of 2-(Piperidin-1-ylmethyl)benzonitrile in a suitable solvent (e.g., 50:50 Acetonitrile:Water) for the analytical quantification step.

  • Sample Preparation:

    • Add an excess amount of solid 2-(Piperidin-1-ylmethyl)benzonitrile to a series of glass vials. "Excess" means enough solid material should remain visible at the end of the experiment. A preliminary test may be needed to estimate the required amount.

    • Add a precise volume of each pH buffer to the vials (e.g., 2 mL).

    • Prepare at least three replicates for each pH condition.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaking incubator or on a rotator set to a constant temperature (e.g., 37 ± 1 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This is often between 24 and 72 hours. To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h and 48h); equilibrium is reached when the measured concentration no longer increases.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the same temperature to let the undissolved solid settle. Centrifugation at the controlled temperature can be used to accelerate this process.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining solid particles. Causality Note: This step is critical. Failure to remove all particulates will lead to an overestimation of solubility.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and no interfering excipients are present.

    • Determine the concentration by comparing the analytical response to the previously prepared calibration curve.

  • Data Analysis and Reporting:

    • Calculate the mean solubility and standard deviation for each pH condition.

    • The final result is reported in units of µg/mL or mg/mL.

    • It is also crucial to measure the final pH of the saturated solution to ensure the buffer had sufficient capacity.

Kinetic Solubility Assay

This high-throughput screening (HTS) method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer. It provides a rapid but often overestimated measure of solubility, as it can result in a supersaturated solution.

  • DMSO Stock Solution: In early drug discovery, compounds are typically stored in DMSO. This assay format mimics the dilution process that occurs in many biological HTS assays, making the data directly relevant for diagnosing potential assay artifacts.

  • Short Incubation Time: A short incubation (e.g., 1-2 hours) is used to enable high throughput. This does not allow for true equilibrium to be reached, which is why the result is "kinetic" rather than "thermodynamic".

  • Nephelometry or UV-Vis Detection: These plate-based detection methods are rapid and automatable. Nephelometry measures light scattering from precipitated particles, while direct UV measures the concentration of the compound remaining in solution after filtration.

A Prepare concentrated stock solution of compound in 100% DMSO B Dispense stock solution into a 96-well microplate A->B Preparation C Add aqueous buffer to each well and mix to initiate precipitation B->C Dilution D Incubate plate for a short period (e.g., 1-2h at 25°C) C->D Incubation E Measure precipitation (Nephelometry) or filter and measure absorbance (UV) D->E Detection F Calculate solubility based on the highest clear concentration E->F Analysis

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

  • Preparation of Materials:

    • Prepare a high-concentration stock solution of 2-(Piperidin-1-ylmethyl)benzonitrile in 100% DMSO (e.g., 10 mM).

    • Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

    • Use clear 96-well microplates suitable for nephelometry.

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the microplate.

    • Add the aqueous buffer to each well to achieve the final desired compound concentration (e.g., add 198 µL of buffer for a 1:100 dilution, resulting in a 100 µM final concentration and 1% DMSO).

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Mix the contents thoroughly on a plate shaker.

    • Incubate the plate at a controlled temperature (e.g., 25 °C) for a specified duration, typically 1 to 2 hours.

  • Detection:

    • Measure the light scattering in each well using a nephelometer or a plate reader with a light-scattering module.

    • Wells containing precipitated compound will scatter light, giving a higher signal than wells where the compound remains fully dissolved.

  • Data Analysis and Reporting:

    • The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with DMSO only).

    • The result is reported in µM. This value is useful for comparing compounds within a chemical series and for troubleshooting in vitro assays.

Part 5: Data Interpretation and Application

A comprehensive solubility assessment involves comparing the results from both equilibrium and kinetic assays.

  • High Equilibrium Solubility (>100 µg/mL): Indicates a low risk of solubility-limited absorption.

  • Low Equilibrium Solubility (<10 µg/mL): Signals a high risk and necessitates the early implementation of solubility-enhancement strategies (e.g., salt formation, amorphous solid dispersions).

  • Kinetic Solubility >> Equilibrium Solubility: This discrepancy suggests the compound has a high propensity to form supersaturated solutions. While potentially beneficial for absorption, it also indicates a risk of the compound "crashing out" of solution over time, which can complicate formulation development.

  • pH-Dependent Solubility: For 2-(Piperidin-1-ylmethyl)benzonitrile, a significant increase in solubility at low pH would be expected. This profile is often favorable for oral absorption, as the compound will dissolve in the acidic environment of the stomach.

The quantitative data generated using these protocols will directly inform critical decisions in the drug development pipeline, from lead optimization and candidate selection to the design of robust formulations for preclinical and clinical studies.

Part 6: Conclusion

While publicly available experimental data for the solubility of 2-(Piperidin-1-ylmethyl)benzonitrile is lacking, a robust scientific framework allows for its thorough characterization. By understanding its fundamental physicochemical properties, a predictive solubility profile can be established, which in turn guides the selection of appropriate experimental methodologies. This guide provides detailed, field-proven protocols for determining both the thermodynamic equilibrium and kinetic solubility of the compound. The rigorous application of these methods will generate the high-quality, reliable data necessary to assess solubility-related risks and make informed, data-driven decisions, ultimately enhancing the probability of success for development programs involving this and other novel chemical entities.

References

  • PubChem. (n.d.). 2-(2-Oxo-2-piperidin-1-ylethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidin-1-yl-benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-[(PIPERIDIN-1-YL)METHYL]BENZONITRILE | CAS 135277-08-6. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Curatolo, W. (2009). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Pharmaceutical science & technology today, 3(1), 18-24. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). 2-((6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Al-Ghaban, D. A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of 2-(Piperidin-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and structural validation of 2-(Piperidin-1-ylmethyl)benzonitrile (CAS: 135277-08-6). This document is structured to serve as a primary reference for analytical chemists and medicinal chemistry teams.

Executive Summary & Compound Identity

2-(Piperidin-1-ylmethyl)benzonitrile is a critical pharmacophore often utilized as a building block in the synthesis of GPCR ligands and anti-arrhythmic agents.[1] Its structure features a piperidine ring fused to a benzonitrile core via a methylene bridge. The presence of the ortho-cyano group introduces specific electronic and steric effects that are diagnostic in spectral analysis.

PropertyData
IUPAC Name 2-(piperidin-1-ylmethyl)benzonitrile
CAS Number 135277-08-6
Molecular Formula

Molecular Weight 200.28 g/mol
Appearance Colorless to pale yellow oil/low-melting solid
Solubility Soluble in

, DMSO, MeOH; Insoluble in

Synthesis & Isolation Protocol

To understand the spectral impurities often found in this compound, one must understand its genesis. The most robust synthesis involves the nucleophilic substitution of 2-(bromomethyl)benzonitrile with piperidine.

Optimized Synthetic Workflow
  • Reagents: 2-(Bromomethyl)benzonitrile (1.0 eq), Piperidine (2.5 eq),

    
     (1.5 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Stir at

    
     for 4 hours.
    
  • Workup: The excess piperidine acts as a proton scavenger. Aqueous wash removes piperidinium bromide salts.

SynthesisWorkflow Reactant Reactant Process Process Product Product Start 2-(Bromomethyl)benzonitrile + Piperidine Step1 Nu- Substitution (SN2) ACN, 60°C, 4h Start->Step1  k_obs   Step2 Workup: Aqueous Extraction (Removes HBr salts) Step1->Step2 Final 2-(Piperidin-1-ylmethyl)benzonitrile (>98% Purity) Step2->Final

Figure 1: Synthetic pathway utilizing SN2 kinetics. The excess piperidine drives the reaction to completion, minimizing the formation of bis-alkylated byproducts.

Spectral Data Analysis (The Core)

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest "Go/No-Go" decision point during synthesis. The disappearance of the C-Br stretch (from the starting material) and the persistence of the Nitrile stretch are key.

Frequency (

)
IntensityAssignmentDiagnostic Note
2225 Strong, Sharp

Stretch
Critical Checkpoint. The ortho substitution may shift this slightly lower than the standard 2240

.
2935, 2855 Medium

Stretch
Aliphatic

stretches from the piperidine ring.
3060 Weak

Stretch
Aromatic ring protons.
1450, 1590 Medium

Ring Stretch
Characteristic benzene ring breathing modes.
~2790 WeakBohlmann Bands"Trans" lone pair C-H interactions; confirms tertiary amine integrity.
Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV). The fragmentation pattern is dominated by the stability of the benzylic bond cleavage.

  • Molecular Ion (

    
    ):  m/z 200.1
    
  • Base Peak: m/z 84 (Piperidinium ion).

  • Secondary Peak: m/z 116 (2-Cyanobenzyl cation).

Mechanistic Insight: Under Electron Impact (EI), the molecule undergoes


-cleavage relative to the nitrogen atom. However, the benzylic cleavage is competing. The formation of the resonance-stabilized 2-cyanobenzyl cation (m/z 116) is significant, but the piperidinium ion (m/z 84) often dominates due to the nitrogen's ability to stabilize the positive charge.

MassSpec Parent Molecular Ion [M]+ m/z 200 Frag1 Piperidinium Ion (Base Peak) m/z 84 Parent->Frag1 Benzylic Cleavage (Path A) Frag2 2-Cyanobenzyl Cation m/z 116 Parent->Frag2 Benzylic Cleavage (Path B)

Figure 2: Primary fragmentation pathways.[2][3][4] Path A is favored in ESI due to protonation of the tertiary amine.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
Internal Standard:  TMS (

0.00 ppm)

H NMR Data (400 MHz)

The ortho-cyano group exerts a deshielding effect on the adjacent aromatic proton and the benzylic methylene.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.65 Doublet (d)1HAr-H (C3)Ortho to

; strongly deshielded by anisotropy.
7.55 Triplet (td)1HAr-H (C5)Para to

; meta to

.
7.48 Doublet (d)1HAr-H (C6)Ortho to

bridge.
7.32 Triplet (td)1HAr-H (C4)Meta to both substituents.
3.72 Singlet (s)2H

Diagnostic Singlet. Shifts downfield from typical benzyl (3.5) due to ortho-CN.
2.45 Broad (m)4HPiperidine

Adjacent to Nitrogen.
1.58 Multiplet4HPiperidine

Ring core protons.
1.45 Multiplet2HPiperidine

Furthest from Nitrogen.

C NMR Data (100 MHz)
Shift (

ppm)
Carbon TypeAssignment
142.5 QuaternaryAr-C (Ipso to

)
118.1 Quaternary

(Nitrile)
112.8 QuaternaryAr-C (Ipso to CN)
132.8, 132.2 CHAromatic CH (Ortho/Para to CN)
129.5, 127.4 CHAromatic CH (Meta positions)
60.8

Benzylic

54.6

Piperidine

26.1

Piperidine

24.3

Piperidine

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, watch for these common impurities:

  • Piperidine (Starting Material): Look for a triplet at

    
     2.8 ppm (
    
    
    
    H NMR) or a broad N-H stretch at 3300
    
    
    (IR).
  • 2-Cyanobenzyl alcohol: If water was present during the reaction, the bromide may hydrolyze. Look for a singlet at

    
     4.8 ppm (
    
    
    
    -OH).
  • Dimerization: Rare, but quaternary ammonium salts can form if stoichiometry is off.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774355, 2-(Piperidin-1-ylmethyl)benzonitrile. Retrieved from [Link]

  • Matrix Fine Chemicals. Product Specification: 2-[(Piperidin-1-yl)methyl]benzonitrile (CAS 135277-08-6).[5] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (General reference for benzylamine spectral shifts).

Sources

An In-depth Technical Guide to 2-(Piperidin-1-ylmethyl)benzonitrile and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the piperidine ring, a privileged scaffold in medicinal chemistry, with the versatile benzonitrile moiety has given rise to a compelling class of compounds centered around the 2-(Piperidin-1-ylmethyl)benzonitrile core. These molecules and their derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in diverse therapeutic areas, including metabolic disorders, virology, oncology, and infectious diseases. This technical guide provides a comprehensive exploration of the synthesis, known derivatives, and pharmacological landscape of this chemical series. We will delve into the mechanistic underpinnings of their biological effects, supported by quantitative data and detailed experimental protocols, to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

The Core Moiety: 2-(Piperidin-1-ylmethyl)benzonitrile

The foundational molecule, 2-(Piperidin-1-ylmethyl)benzonitrile, serves as a critical building block for the synthesis of a wide array of derivatives. Its chemical structure, characterized by a piperidine ring linked via a methylene bridge to a benzonitrile group at the ortho position, provides a unique combination of lipophilicity, hydrogen bond accepting capabilities, and metabolic stability.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound is provided in the table below.

PropertyValueSource
Molecular FormulaC13H16N2[1]
Molecular Weight200.28 g/mol [1]
CAS Number135277-08-6[2]
Synthesis of the Core Structure

The most direct and efficient synthetic route to 2-(Piperidin-1-ylmethyl)benzonitrile involves the nucleophilic substitution of a benzylic halide with piperidine. This reaction leverages the high reactivity of the benzylic position and the nucleophilicity of the piperidine nitrogen.

The synthesis can be conceptualized as a two-step process starting from 2-methylbenzonitrile, which is first brominated at the benzylic position to yield 2-(bromomethyl)benzonitrile. This intermediate is then reacted with piperidine to afford the final product.

G 2-Methylbenzonitrile 2-Methylbenzonitrile 2-(Bromomethyl)benzonitrile 2-(Bromomethyl)benzonitrile 2-Methylbenzonitrile->2-(Bromomethyl)benzonitrile N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) 2-(Piperidin-1-ylmethyl)benzonitrile 2-(Piperidin-1-ylmethyl)benzonitrile 2-(Bromomethyl)benzonitrile->2-(Piperidin-1-ylmethyl)benzonitrile Piperidine, Base (e.g., K2CO3), Solvent (e.g., Acetonitrile)

General synthetic workflow for 2-(Piperidin-1-ylmethyl)benzonitrile.

This protocol is based on the well-established reactivity of benzylic bromides with secondary amines.

Materials:

  • 2-(Bromomethyl)benzonitrile

  • Piperidine

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add piperidine (1.2 eq) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford 2-(Piperidin-1-ylmethyl)benzonitrile.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Known Derivatives and Their Biological Activities

The 2-(Piperidin-1-ylmethyl)benzonitrile scaffold has been extensively modified to explore its therapeutic potential. The following sections highlight key classes of derivatives and their reported biological activities.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

A significant area of investigation for derivatives of this scaffold has been in the development of inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner.

Studies have shown that modifications at both the piperidine and benzonitrile moieties can significantly impact DPP-IV inhibitory activity. For instance, the introduction of an amino group on the piperidine ring and the fusion of a quinazolinone ring system have been shown to enhance potency. The nitrile group often plays a crucial role in binding to the S1 pocket of the DPP-IV enzyme.

CompoundStructureDPP-IV IC₅₀
Lead Compound 2-{[2-(3-aminopiperidin-1-yl)quinazolin-4-one-3-yl]methyl}benzonitrile13 nM[3]
Derivative 5d 2-({2-[(morpholino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile1.46 µM[4]
Derivative 5f 2-({2-[(N-methylpiperazin-1-yl)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile1.89 µM[4]

DPP-IV inhibitors containing the 2-(piperidin-1-ylmethyl)benzonitrile scaffold typically bind to the active site of the enzyme, preventing the hydrolysis of incretins like GLP-1 and GIP. The binding is often characterized by interactions with key amino acid residues in the S1 and S2 pockets of the enzyme.

G cluster_0 DPP-IV Enzyme Active Site S1 Pocket S1 Pocket S2 Pocket S2 Pocket Benzonitrile Moiety Benzonitrile Moiety Benzonitrile Moiety->S1 Pocket Forms H-bonds with Arg-125 and Ser-630 Piperidine/Heterocyclic Moiety Piperidine/Heterocyclic Moiety Piperidine/Heterocyclic Moiety->S2 Pocket Hydrophobic interactions Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) DPP-IV Enzyme Active Site DPP-IV Enzyme Active Site DPP-IV Enzyme Active Site->Incretins (GLP-1, GIP) Hydrolysis (Inhibited)

Schematic of DPP-IV inhibition by 2-(Piperidin-1-ylmethyl)benzonitrile derivatives.
Hepatitis C Virus (HCV) Entry Inhibitors

Derivatives of this scaffold have also emerged as potent inhibitors of Hepatitis C Virus (HCV) entry into host cells, a critical step in the viral life cycle.

For anti-HCV activity, modifications have focused on replacing the piperidine ring with a piperazine moiety and introducing bulky bisarylmethyl groups on the distal nitrogen of the piperazine. These modifications have led to compounds with nanomolar potency.

CompoundStructureHCV EC₅₀
L0909 2-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)benzonitrile22 nM[5]

These compounds are thought to interfere with the complex process of HCV entry, which involves the interaction of the virus with several host cell factors, including the tight junction protein claudin-1 (CLDN1). It is proposed that these inhibitors may modulate the localization of CLDN1, thereby preventing its interaction with the viral particle and subsequent viral entry.

G cluster_0 Hepatocyte HCV Particle HCV Particle Host Cell Receptors Host Cell Receptors HCV Particle->Host Cell Receptors Binding CLDN1 CLDN1 Host Cell Receptors->CLDN1 Interaction Endocytosis Endocytosis CLDN1->Endocytosis Leads to Derivative Derivative Derivative->CLDN1 Inhibits localization

Proposed mechanism of HCV entry inhibition.
Anticancer Activity

The piperidine and benzonitrile moieties are independently recognized as important pharmacophores in the design of anticancer agents. Consequently, their combination in the 2-(Piperidin-1-ylmethyl)benzonitrile scaffold has garnered interest for its potential in oncology.

While specific studies on the anticancer activity of 2-(Piperidin-1-ylmethyl)benzonitrile itself are limited, related piperidine-containing compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[6] The proposed mechanisms often involve the modulation of key signaling pathways such as PI3K/Akt and NF-κB.[6] For instance, certain piperidine derivatives have demonstrated the ability to inhibit the proliferation of colon cancer cells by arresting the cell cycle in the G1/G0 phase.[7]

Antimicrobial Activity

Piperidine derivatives have a long history of investigation as antimicrobial agents. The introduction of the benzonitrile group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial profile.

Studies on various piperidine derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8] The minimum inhibitory concentrations (MICs) for some of these compounds are in the low microgram per milliliter range.[9]

Compound ClassTest OrganismMIC (µg/mL)
Piperidine derivativesS. aureus32-512[10]
Piperidine derivativesE. coli32-512[10]

Future Perspectives and Conclusion

The 2-(Piperidin-1-ylmethyl)benzonitrile scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the potential for further exploration and optimization in several key therapeutic areas. Future research should focus on elucidating the detailed mechanisms of action, particularly in the context of cancer and infectious diseases, and on refining the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects. The continued investigation of this chemical series holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • Antibacterial activities of piperidine derived analogs. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • PubChem. (n.d.). 2-Piperidin-1-yl-benzonitrile. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Li, Y., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(11), 5972–5989. [Link]

  • Mphahlele, M. J., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 722-731. [Link]

  • Purnomo, H., et al. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences, 27(4), 503-513. [Link]

  • Farhat, D., et al. (2017). Identification of Piperazinylbenzenesulfonamides as New Inhibitors of Claudin-1 Trafficking and Hepatitis C Virus Entry. Journal of Virology, 91(13), e00288-17. [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 333-337. [Link]

  • Kim, B. H., et al. (2013). Synthesis and antibacterial activities of new piperidine substituted (5R)-[5][8][11]triazolylmethyl and (5R)-[(4-F-[5][8][11]triazolyl)methyl] oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 23(5), 1193-1196. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-[(PIPERIDIN-1-YL)METHYL]BENZONITRILE. Retrieved February 7, 2024, from [Link]

  • Wang, Y., et al. (2019). 2-Amino-4-(1-piperidine) pyridine inhibits colon cancer cell growth by inducing G0/G1 cell cycle arrest and apoptosis. Oncology Letters, 18(5), 5145-5152. [Link]

  • Das, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Das, S., et al. (2022). Chemical structures of anticancer piperidine derivatives. ResearchGate. Retrieved February 7, 2024, from [Link]

  • Lee, J. Y., et al. (2013). Potent Hepatitis C Virus NS5A Inhibitors Containing a Benzidine Core. ACS Medicinal Chemistry Letters, 4(11), 1055–1060. [Link]

  • Purnomo, H., et al. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences, 27(4), 503-513. [Link]

  • Zhang, L., et al. (2015). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o823. [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved February 7, 2024, from [Link]

  • Buyck, C., et al. (2009). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC, 2009(11), 133-145. [Link]

  • El-Sayed, M. A. A., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 27(24), 8758. [Link]

  • Ionescu, I. A., et al. (2023). Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. International Journal of Molecular Sciences, 24(15), 12059. [Link]

  • Zeisel, M. B., et al. (2015). Hepatitis C Virus Entry: An Intriguingly Complex and Highly Regulated Process. Viruses, 7(10), 5562–5581. [Link]

  • Das, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Grove, T. L., et al. (2013). Targeting HCV Entry For Development of Therapeutics. Viruses, 5(3), 824–846. [Link]

  • de Oliveira, R. B., et al. (2020). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Molecular Structure, 1202, 127271. [Link]

  • Al-Masoudi, N. A., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Peptide Research and Therapeutics, 27(4), 2419–2437. [Link]

  • Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

  • Abu Khalaf, R., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 70(4), 433–447. [Link]

  • Chen, Y., et al. (2014). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[8][9]benzoquinone hydrochloride. Chemistry of Heterocyclic Compounds, 50(5), 717-720. [Link]

  • S. Mohan, et al. (2014). Molecular interaction studies of Piperidin-4-one against human Dipeptidyl Peptidase IV as Protein Target. Malaya Journal of Matematik, 2(1), 63-69. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The synthesis of substituted piperidine scaffolds is of paramount importance in medicinal chemistry and drug development, as this heterocyclic motif is a common feature in a vast array of pharmacologically active compounds.[1][2][3][4][5] This document provides a detailed guide for the synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile, a valuable building block, through the highly efficient and versatile reductive amination reaction. Reductive amination offers a robust and controlled method for the formation of carbon-nitrogen bonds, circumventing common issues such as over-alkylation often encountered with traditional SN2-type reactions.[6][7][8] The protocol herein employs a one-pot procedure utilizing 2-formylbenzonitrile and piperidine as starting materials and sodium triacetoxyborohydride as a mild and selective reducing agent.[8][9][10][11][12]

Reaction Principle: The Elegance of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence that is often performed in a single reaction vessel.[13] The initial step involves the nucleophilic attack of the amine (piperidine) on the carbonyl carbon of the aldehyde (2-formylbenzonitrile) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an iminium ion. The subsequent and final step is the reduction of this iminium ion by a hydride source to yield the desired tertiary amine.

The choice of the reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)3) is particularly well-suited for this transformation due to its chemoselectivity. It is a milder reducing agent than sodium borohydride and selectively reduces the electrophilic iminium ion intermediate much faster than the starting aldehyde.[9][11] This selectivity prevents the premature reduction of the aldehyde to the corresponding alcohol, thereby maximizing the yield of the desired amine product.[7]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Moles (mmol)AmountSupplierPurity
2-FormylbenzonitrileC₈H₅NO131.1310.01.31 gSigma-Aldrich≥98%
PiperidineC₅H₁₁N85.1511.00.94 g (1.09 mL)Acros Organics99%
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9415.03.18 gCombi-Blocks97%
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-50 mLFisher Scientific≥99.8%
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-30 mLIn-house prep.-
Anhydrous Magnesium SulfateMgSO₄120.37-q.s.VWR-
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Rubber septum

  • Syringes and needles

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzonitrile (1.31 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (40 mL) to the flask and stir until the 2-formylbenzonitrile is fully dissolved. Under an inert atmosphere (argon or nitrogen), add piperidine (1.09 mL, 11.0 mmol) to the solution via syringe.

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:4). The disappearance of the starting aldehyde and the appearance of a new, less polar spot corresponding to the product indicates the reaction's progression.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Continue stirring for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 100 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(Piperidin-1-ylmethyl)benzonitrile can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a pure oil or solid.[14]

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aldehyde Dissolve 2-Formylbenzonitrile in Anhydrous DCM prep_piperidine Add Piperidine prep_aldehyde->prep_piperidine imine_formation Stir for Imine Formation (30-60 min) prep_piperidine->imine_formation reduction Add NaBH(OAc)3 and Stir (4-16 h) imine_formation->reduction quench Quench with Sat. NaHCO3 reduction->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Pure 2-(Piperidin-1-ylmethyl)benzonitrile purify->product

Caption: Synthetic workflow for 2-(Piperidin-1-ylmethyl)benzonitrile.

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde 2-Formylbenzonitrile hemiaminal Hemiaminal aldehyde->hemiaminal + Piperidine piperidine Piperidine piperidine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O product 2-(Piperidin-1-ylmethyl)benzonitrile iminium->product + [H-] (from NaBH(OAc)3)

Caption: Mechanism of reductive amination.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product formation Incomplete imine formation.Ensure anhydrous conditions. Increase the stirring time for imine formation before adding the reducing agent.
Inactive reducing agent.Use freshly opened or properly stored sodium triacetoxyborohydride.
Low reaction temperature.While the reaction proceeds at room temperature, gentle warming (to ~40 °C) can sometimes be beneficial, though this should be monitored carefully to avoid side reactions.
Presence of starting aldehyde in the final product Insufficient reducing agent.Ensure the correct stoichiometry of the reducing agent. If necessary, add a slight excess (e.g., 1.6 equivalents).
Reaction time is too short.Allow the reaction to stir for a longer period, monitoring by TLC until the starting aldehyde is consumed.
Formation of 2-hydroxymethylbenzonitrile Use of a non-selective reducing agent or presence of water.Ensure the use of sodium triacetoxyborohydride and anhydrous conditions. If using sodium borohydride, it is crucial to form the imine first before adding the reducing agent.
Difficult purification Close Rf values of product and impurities.Optimize the eluent system for column chromatography. A shallow gradient can improve separation. Alternatively, consider purification by distillation under reduced pressure.[15][16]

Conclusion

The reductive amination protocol detailed herein provides a reliable and efficient method for the synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile. The use of sodium triacetoxyborohydride in a one-pot procedure offers high selectivity and operational simplicity, making it an attractive method for both small-scale and larger-scale preparations. The insights into the reaction mechanism and troubleshooting guide are intended to equip researchers with the necessary tools to successfully implement and adapt this valuable transformation in their synthetic endeavors.

References

  • Reductive Amin
  • Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile - Benchchem.
  • Reductive amination NaB(AcO)3 : r/OrganicChemistry - Reddit.
  • Amine synthesis by reductive amination (reductive alkyl
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchG
  • An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber - Organic Chemistry Portal.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks.
  • Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchG
  • Purification of Benzonitrile - Chempedia - LookChem.
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
  • WO2006055321A2 - Process of making fentanyl intermediates - Google P
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • (PDF)
  • Myers Chem 115.
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla M
  • How can I purify impure benzonitrile?
  • Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)
  • Sodium triacetoxyborohydride - Organic Chemistry Portal.
  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Journal of Chemical Education - ACS Public
  • EP2994454A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)
  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles - - Nottingham ePrints.
  • Synthesis of Piperidones from Benzyl Azides and Acetone - POSTECH.
  • Application Notes and Protocols for Piperidine-Medi
  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amin
  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing).

Sources

Application Note: Purification of 2-(Piperidin-1-ylmethyl)benzonitrile by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of 2-(Piperidin-1-ylmethyl)benzonitrile presents a classic challenge in organic synthesis: separating a basic tertiary amine on acidic silica gel.[1][2] Without protocol modification, the basic piperidine nitrogen interacts strongly with silanol groups (


), resulting in peak tailing ("streaking"), poor resolution, and irreversible product loss.[1] This guide provides a definitive, field-proven workflow to purify this specific scaffold, emphasizing a "self-validating" acid-base extraction pre-treatment followed by amine-modified flash chromatography.[2]

Chemical Context & Mechanistic Insight

To purify this molecule effectively, one must understand its physicochemical behavior during chromatography.[1][2][3]

The Molecule[1][4][5]
  • Compound: 2-(Piperidin-1-ylmethyl)benzonitrile[1][2]

  • CAS: 72752-52-4[1][2]

  • Molecular Weight: 200.28 g/mol [1][2]

  • Key Functional Group: Tertiary Piperidine Nitrogen.[1][2]

  • Estimated pKa: ~9.0 – 10.0 (Typical for

    
    -benzyl piperidines).[1][2]
    
The Problem: Silanol Interaction

Standard silica gel (


) is slightly acidic (pH ~5).[1] The basic nitrogen of the piperidine moiety accepts a proton from the surface silanol groups, forming an ionic bond (ammonium-silicate).[1]


Consequence: The molecule "drags" along the column rather than partitioning cleanly, causing broad peaks that co-elute with impurities.[1][2]
The Solution: Competitive Inhibition

To prevent this, we introduce a volatile base (Modifier) into the mobile phase.[1]

  • Triethylamine (TEA): Competes for silanol sites, effectively "capping" the silica surface so the target molecule can elute freely.[1]

  • Ammonium Hydroxide (

    
    ):  Used in more polar solvent systems (DCM/MeOH) to suppress ionization.[1][2]
    

Pre-Purification: The "Self-Validating" Workup[2]

Stop. Do not load the crude reaction mixture directly onto the column. The most effective purification step for this molecule is a rigorous Acid-Base Extraction .[2] This removes neutral impurities (e.g., unreacted 2-(bromomethyl)benzonitrile) and ensures only basic amines enter the chromatography stage.[1]

Protocol A: Acid-Base Extraction

Objective: Isolate the basic amine product from neutral organic impurities.[2]

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Wash (Validation Step 1):

    • Extract the organic layer 2x with 1M HCl .[1][2]

    • Mechanism:[1][2][4][5][6] The 2-(Piperidin-1-ylmethyl)benzonitrile becomes protonated (

      
      ) and moves to the Aqueous Layer .[1][2]
      
    • Check: The neutral starting materials remain in the Organic Layer .[1]

    • Discard the Organic Layer (after verifying product is absent via TLC).[1][2]

  • Basification:

    • Cool the aqueous acidic layer in an ice bath.[1][2]

    • Slowly add 6M NaOH or Sat.

      
        until pH > 12.[1][2]
      
    • Mechanism:[1][2][4][5][6] The amine is deprotonated back to its free base form (

      
      ), becoming insoluble in water.[1]
      
  • Extraction (Validation Step 2):

    • Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane) .[1][2]

    • Combine DCM layers, dry over

      
      , filter, and concentrate.[1][6]
      
  • Result: A yellow/orange oil containing predominantly the target amine.[1][2]

Flash Chromatography Protocols[1][3][8][9][10][11]

If the purity after Acid-Base extraction is <95%, proceed to Flash Chromatography. Two methods are provided based on the polarity of impurities.[1][2][7][8]

Method A: The "Gold Standard" (Hexane/EtOAc + TEA)

Best for:[1] Removing lipophilic impurities.[1][2] Easier solvent removal than Method B.[1][2]

ParameterSpecification
Stationary Phase Standard Silica Gel (40–63 µm)
Mobile Phase A Hexanes (or Heptane) + 1% Triethylamine (TEA)
Mobile Phase B Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA)
Flow Rate 15–20 mL/min (for a 12g column)
Detection UV @ 254 nm (Benzonitrile chromophore)

Step-by-Step Protocol:

  • Column Pre-treatment (Crucial): Flush the column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 90% Hex / 10% EtOAc with 1% TEA ) before loading the sample.[1] This neutralizes the silica.[1][2][3][8]

  • Loading: Dissolve the oil from the workup in a minimum amount of Hexane/EtOAc (1:1).[1][2] If insoluble, use a small amount of DCM.[1][2]

  • Gradient:

    • 0–5 min: Hold at 5% B (Isocratic).

    • 5–20 min: Linear gradient 5% → 40% B.[1][2]

    • 20–25 min: Hold at 40% B.

  • Post-Run: Evaporate fractions.

    • Note: Excess TEA will evaporate (bp 89°C), but trace TEA salts may remain.[1][2] If the NMR shows TEA signals, dissolve product in DCM and wash once with Sat.[1]

      
       to remove TEA salts.[1][2]
      
Method B: Polar Alternative (DCM/MeOH + )

Best for: Highly polar impurities or if the compound sticks despite TEA.[1][2]

ParameterSpecification
Stationary Phase Standard Silica Gel
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B 10:1 Methanol : Ammonium Hydroxide (

, 28%)
Gradient 0% → 10% Mobile Phase B over 15 CV

Warning: Silica dissolves slightly in high pH methanol.[1][2] Do not exceed 20% MeOH/NH3.[1][2]

Visualization & Logic Flow[2]

The following diagram illustrates the decision matrix for purifying 2-(Piperidin-1-ylmethyl)benzonitrile.

PurificationWorkflow Start Crude Reaction Mixture AcidBase Acid-Base Extraction (1M HCl wash -> Basify -> DCM Extract) Start->AcidBase Remove Neutral SM TLC TLC Analysis (Hex/EtOAc 1:1 + TEA) AcidBase->TLC PurityCheck Purity > 95%? TLC->PurityCheck MethodA Method A: Flash Column Hex/EtOAc + 1% TEA PurityCheck->MethodA No (Lipophilic Impurities) MethodB Method B: Flash Column DCM/MeOH + NH4OH PurityCheck->MethodB No (Polar Impurities) Pure Pure 2-(Piperidin-1-ylmethyl)benzonitrile PurityCheck->Pure Yes FinalWash Bicarb Wash (Remove TEA salts) MethodA->FinalWash MethodB->Pure FinalWash->Pure

Figure 1: Purification logic flow for basic benzyl amines. The Acid-Base extraction is the critical control point.

Troubleshooting & QC

TLC Visualization

The tertiary amine may not stain strongly with standard iodine.[1][2]

  • UV (254 nm): The benzonitrile group is UV active.[1][2]

  • Dragendorff’s Reagent: Specific stain for tertiary amines.[1][2] Appears as an orange spot on a yellow background.[1][2]

  • Ninhydrin: Will NOT work (only stains primary/secondary amines).[1][2]

Common Failure Modes
  • Issue: Product elutes as a broad streak from 10% to 50% solvent B.[1][2]

    • Cause: Forgot to add TEA to both Solvent A and Solvent B, or did not pre-equilibrate the column.

    • Fix: Re-run column with 2% TEA and proper equilibration.

  • Issue: Product contains white solid residue after drying.

    • Cause: Triethylammonium salts (TEA-HCl or TEA-Acetate).[1][2]

    • Fix: Dissolve in DCM, wash with saturated Sodium Bicarbonate, dry, and re-evaporate.[1]

References

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774355, 2-Piperidin-1-yl-benzonitrile. Retrieved October 26, 2023 from [Link].[1][2]

  • General Amine Purification: Biotage (2023).[1][2][3] How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link].

  • Flash Chromatography Guide: Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text on Flash Chromatography parameters).

  • pKa Context: Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link].[1][2]

Sources

Scale-up synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Scale-Up Synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile (CAS: N/A for specific isomer, generic: 22115-41-9 precursor), a critical pharmacophore found in Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin.

The method utilizes a nucleophilic substitution (


) strategy between 2-(bromomethyl)benzonitrile  and piperidine . Unlike traditional bench-scale methods that often rely on excess amine as a scavenger, this protocol employs an inorganic base auxiliary to minimize cost and streamline purification.

Key Performance Indicators (KPIs):

  • Yield: >92% isolated yield.

  • Purity: >98% (HPLC), suitable for GMP downstream processing.

  • Scalability: Validated from 10 g to 1 kg batches.

  • Safety: Integrated controls for lachrymatory starting materials.

Strategic Process Design

Retrosynthetic Analysis & Mechanism

The synthesis is a classic bimolecular nucleophilic substitution (


). The nitrogen lone pair of piperidine attacks the benzylic carbon of 2-(bromomethyl)benzonitrile, displacing the bromide leaving group.

Reaction Scheme:

ReactionScheme SM1 2-(Bromomethyl)benzonitrile (Lachrymator) TS Transition State [S_N2] SM1->TS SM2 Piperidine (Nucleophile) SM2->TS Base K2CO3 (Base Scavenger) Base->TS Prod 2-(Piperidin-1-ylmethyl)benzonitrile (Target) TS->Prod ByProd KBr + KHCO3 TS->ByProd

Figure 1: Mechanistic pathway for the alkylation of piperidine.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters were optimized:

ParameterOptimization DecisionRationale
Solvent Acetonitrile (ACN) High dielectric constant promotes

kinetics; easily removed or swapped for toluene during workup.
Base Potassium Carbonate (K₂CO₃) Granular anhydrous K₂CO₃ is preferred over organic bases (e.g., TEA) to prevent difficult amine separations and reduce costs.
Temperature 0°C

25°C
Initial cooling is mandatory. The reaction is exothermic. Uncontrolled heat leads to dimer impurities.
Stoichiometry 1.0 : 1.1 (Bromide:Amine) Slight excess of piperidine ensures complete consumption of the lachrymatory bromide.

Detailed Experimental Protocol

Safety Warning:

  • 2-(Bromomethyl)benzonitrile is a severe lachrymator and skin corrosive.[1][2] All solids handling must occur in a laminar flow hood or glovebox.

  • Piperidine is toxic and flammable.

Materials
  • 2-(Bromomethyl)benzonitrile (Assay >97%)[1]

  • Piperidine (ReagentPlus, >99%)[3]

  • Potassium Carbonate (Anhydrous, Granular)

  • Acetonitrile (HPLC Grade)

  • Toluene (ACS Reagent)

  • HCl (1M and 6M aqueous solutions)

  • NaOH (10% aqueous solution)

Step-by-Step Procedure (Scale: 100 g Input)

Phase 1: Reaction Setup

  • Reactor Prep: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Base Charge: Charge Acetonitrile (800 mL) and Potassium Carbonate (141 g, 1.02 mol, 2.0 eq) to the reactor. Stir at 300 RPM to create a suspension.

  • Nucleophile Addition: Add Piperidine (52.1 g, 0.61 mol, 1.2 eq) to the suspension.

  • Cooling: Circulate coolant to bring the internal temperature to 0–5°C .

Phase 2: Controlled Addition (Critical Step) 5. Reagent Dissolution: Dissolve 2-(Bromomethyl)benzonitrile (100 g, 0.51 mol, 1.0 eq) in Acetonitrile (200 mL) in a separate flask. Note: Handle this solution with extreme care due to lachrymatory vapors. 6. Addition: Transfer the bromide solution to the addition funnel. Add dropwise to the reactor over 60 minutes , maintaining internal temperature <10°C .

  • Why? Rapid addition causes localized heating, promoting side reactions (dimerization).
  • Reaction Completion: Once addition is complete, allow the mixture to warm to 20–25°C naturally. Stir for 4–6 hours.
  • IPC (In-Process Control): Sample 50 µL, dilute in ACN, and analyze by HPLC.
  • Target: <0.5% remaining starting material.[4]

Phase 3: Workup & Purification (Self-Validating Acid-Base Extraction) This step uses the chemical properties of the amine to purify itself, eliminating the need for chromatography.

  • Filtration: Filter the reaction mixture to remove solid potassium salts (KBr/excess K₂CO₃). Rinse the cake with ACN (100 mL).

  • Solvent Swap: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to remove Acetonitrile. The residue will be an oil.

  • Dissolution: Redissolve the residue in Toluene (500 mL) .

  • Acid Extraction (Purification Step A):

    • Extract the toluene layer with 1M HCl (2 x 300 mL) .

    • Mechanism:[2][5] The product (amine) is protonated and moves to the aqueous phase. Neutral impurities (unreacted bromide, non-basic byproducts) remain in Toluene.

    • Validation: Keep the Aqueous Layer . Discard the Organic Layer (treat as hazardous waste).

  • Base Release (Purification Step B):

    • Cool the combined aqueous acidic extracts to 0–5°C.

    • Slowly basify with 10% NaOH until pH > 12. The product will oil out or precipitate as a free base.

  • Final Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Toluene (2 x 300 mL) .

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Phase 4: Crystallization (Optional) If the free base is an oil (common for this class), it is often converted to the Hydrochloride salt for stability.

  • Dissolve free base in Ethanol.

  • Add 1.1 eq of HCl in Ethanol.

  • Precipitate with Diethyl Ether.

Process Visualization

Process Flow Diagram (PFD)

ProcessFlow Start Start: Reactor Setup Charge Charge ACN + K2CO3 + Piperidine (Temp: 0-5°C) Start->Charge Add Controlled Addition: 2-Cyanobenzyl Bromide (Maintain <10°C) Charge->Add React Reaction: Warm to RT (4-6 Hours) Add->React Filter Filtration (Remove Salts) React->Filter Conc Concentrate Solvent Filter->Conc AcidExt Acid Extraction (1M HCl) Product -> Aqueous Phase Conc->AcidExt Wash Organic Wash (Remove Neutral Impurities) AcidExt->Wash Organic Waste Base Basify (NaOH pH >12) Product -> Free Base AcidExt->Base Aqueous Phase FinalExt Extraction & Drying Base->FinalExt End Final Product (>98% Purity) FinalExt->End

Figure 2: Step-by-step unit operations for the scale-up workflow.

Analytical & Quality Control

Specification Sheet
TestMethodSpecification
Appearance VisualOff-white solid or viscous pale yellow oil
Identification 1H-NMR (CDCl₃)Conforms to structure (Benzyl CH₂ singlet ~3.6-3.7 ppm)
Purity HPLC (UV 254 nm)≥ 98.0%
Water Content Karl Fischer≤ 0.5%
Residual Solvent GC-HeadspaceMeets ICH Q3C limits
Troubleshooting Guide
  • Problem: Low Yield.

    • Cause: Incomplete extraction during the acid/base steps.

    • Solution: Ensure pH is <2 during acid extraction and >12 during basification. The amine has a pKa ~9-10; precise pH control is vital for phase transfer.

  • Problem: "Bis" Impurity (Quaternary Salt).

    • Cause: Excess bromide relative to amine, or high temperatures.

    • Solution: Ensure Piperidine is in excess (1.1–1.2 eq) and temperature is kept <10°C during addition.

  • Problem: Emulsions during workup.

    • Cause: Fine particulate matter or similar densities.

    • Solution: Filter the biphasic mixture through Celite or add saturated Brine to increase aqueous density.

References

  • Sigma-Aldrich. Safety Data Sheet: 2-(Bromomethyl)benzonitrile.Link

  • PubChem. Compound Summary: 2-(Bromomethyl)benzonitrile.[1][6][7] National Library of Medicine. Link

  • BenchChem. Scale-up Synthesis Protocols for Benzylamines. (General reference for nucleophilic substitution scale-up). Link

  • Organic Process Research & Development. Practical Synthesis of DPP-4 Inhibitor Intermediates. (Contextual reference for 2-cyanobenzyl bromide usage in Alogliptin synthesis). Link

  • ChemicalBook. 2-Cyanobenzyl bromide Properties and Reactions.Link

Sources

The Versatile Intermediate: A Guide to the Use of 2-(Piperidin-1-ylmethyl)benzonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the strategic use of versatile chemical intermediates is paramount. Among these, 2-(Piperidin-1-ylmethyl)benzonitrile emerges as a significant building block, offering a unique combination of a reactive nitrile group and a sterically accessible tertiary amine embedded within a piperidine ring. This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of this valuable intermediate for researchers, scientists, and professionals in drug development.

Core Molecular Attributes and Strategic Value

2-(Piperidin-1-ylmethyl)benzonitrile (CAS No. 135277-08-6) possesses a molecular formula of C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol .[1] Its structure, featuring a benzonitrile moiety linked to a piperidine ring via a methylene bridge, presents two key points of reactivity that can be orthogonally addressed. The nitrile group can undergo a variety of transformations to introduce diverse functionalities, while the piperidine nitrogen offers a site for further elaboration or can influence the molecule's physicochemical properties. This dual functionality makes it a coveted intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry where the piperidine motif is a well-established pharmacophore.[2][3]

Table 1: Physicochemical Properties of 2-(Piperidin-1-ylmethyl)benzonitrile

PropertyValueSource
CAS Number 135277-08-6[4]
Molecular Formula C₁₃H₁₆N₂[1]
Molecular Weight 200.28 g/mol [1]
IUPAC Name 2-(piperidin-1-ylmethyl)benzonitrileChemDraw

digraph "2_piperidin_1_ylmethyl_benzonitrile" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=plaintext];

// Define atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; N1 [label="N", pos="-2.8,1.2!"]; C8 [label="C", pos="-0.7,-1.2!"]; N2 [label="N", pos="-0.7,-2.4!"]; C9 [label="C", pos="-1.9,-3.1!"]; C10 [label="C", pos="-1.9,-4.5!"]; C11 [label="C", pos="-0.7,-5.2!"]; C12 [label="C", pos="0.5,-4.5!"]; C13 [label="C", pos="0.5,-3.1!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- N1 [style=triple]; C1 -- C8; C8 -- N2; N2 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- N2; }

Caption: 2D structure of 2-(Piperidin-1-ylmethyl)benzonitrile.

Synthesis of the Intermediate: A Practical Protocol

The most direct and efficient synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile involves the nucleophilic substitution of a 2-(halomethyl)benzonitrile with piperidine. This reaction is a classic example of N-alkylation of a secondary amine. The protocol outlined below is based on established methods for similar transformations.[5][6][7]

Protocol 2.1: Synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile

Materials:

  • 2-(Bromomethyl)benzonitrile or 2-(Chloromethyl)benzonitrile (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile (10 mL/mmol of halide), add piperidine (1.2 eq) followed by potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting halide.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 2-(Piperidin-1-ylmethyl)benzonitrile as a pure compound.

Causality of Choices:

  • Base: Potassium carbonate is a mild and effective base to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile or DMF are excellent polar aprotic solvents for this type of nucleophilic substitution, facilitating the dissolution of the reactants and promoting the reaction.

  • Work-up: The aqueous work-up with sodium bicarbonate is crucial to remove any remaining acidic byproducts and unreacted starting materials.

Synthesis_Workflow reagents 2-(Bromomethyl)benzonitrile Piperidine K₂CO₃ Acetonitrile reaction Stir at RT (12-24h) reagents->reaction filtration Filter solids reaction->filtration evaporation1 Concentrate filtration->evaporation1 extraction DCM/NaHCO₃ wash evaporation1->extraction drying Dry (MgSO₄) extraction->drying evaporation2 Concentrate drying->evaporation2 purification Column Chromatography evaporation2->purification product 2-(Piperidin-1-ylmethyl)benzonitrile purification->product

Caption: Synthetic workflow for 2-(Piperidin-1-ylmethyl)benzonitrile.

Characterization of 2-(Piperidin-1-ylmethyl)benzonitrile

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. Standard analytical techniques should be employed.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the benzonitrile ring, a singlet for the benzylic methylene protons, and multiplets for the piperidine ring protons.
¹³C NMR Resonances for the aromatic carbons (including the nitrile carbon and the carbon attached to the methylene bridge), the benzylic methylene carbon, and the carbons of the piperidine ring.
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.28).

Application as a Chemical Intermediate: Synthetic Transformations

The true value of 2-(Piperidin-1-ylmethyl)benzonitrile lies in its potential for further chemical modification. The nitrile group and the piperidine moiety can be selectively transformed to introduce a wide array of functionalities.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, and ketones.

a) Reduction to Primary Amine:

The reduction of the nitrile to a primary amine introduces a key pharmacophore, a benzylic amine. This can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Nitrile_Reduction start 2-(Piperidin-1-ylmethyl)benzonitrile product [2-(Piperidin-1-ylmethyl)phenyl]methanamine start->product Reduction reagents 1. LiAlH₄, THF 2. H₂O reagents->product

Caption: Reduction of the nitrile group to a primary amine.

b) Hydrolysis to Carboxylic Acid:

Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid, which can then be used in amide bond formation or other transformations.

c) Reaction with Organometallic Reagents:

The addition of Grignard or organolithium reagents to the nitrile followed by hydrolysis provides a straightforward route to ketones, enabling the introduction of new carbon-carbon bonds.

Reactions Involving the Piperidine Ring

The tertiary amine of the piperidine ring can be further functionalized, for example, through quaternization or oxidation. While the nitrogen is already alkylated, its basicity and nucleophilicity can still play a role in directing reactions or influencing the overall properties of the molecule.

Potential in Drug Discovery

The 2-(piperidin-1-ylmethyl)benzonitrile scaffold is a precursor to a variety of structures with potential biological activity. Structurally related molecules have been investigated for a range of therapeutic applications, including:

  • Anticancer and Anti-malarial Agents: The core structure can be elaborated to synthesize 3-aminopyrazole derivatives, which are known precursors for anticancer and anti-malarial compounds.[8]

  • Aromatase Inhibitors: The benzonitrile moiety is a key feature in aromatase inhibitors like Letrozole, which are used in the treatment of hormone-dependent breast cancer.[5]

  • CNS-active agents: The piperidine ring is a common motif in drugs targeting the central nervous system.

Safety and Handling

Conclusion

2-(Piperidin-1-ylmethyl)benzonitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of two orthogonally reactive functional groups make it an attractive starting point for the construction of complex and potentially bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Wadhwa, L. K. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S.
  • BenchChem. (2025). Application of 2-Piperidin-1-ylmethyl-benzylamine Derivatives in Medicinal Chemistry.
  • Mohamed-Ezzat, R. A., Hasanin, M. S., Kariuki, B. M., & Dacrory, S. (2025).
  • PubChem. (n.d.). 2-Piperidin-1-yl-benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Molecular Structure. (2021). [No specific title available].
  • ChemBK. (2026). 2-(Piperidin-1-ylmethyl)benzonitrile Shanghai Amole Biotechnology Co., Ltd.. Retrieved from [Link]

  • Li, Y., et al. (2009). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1669.
  • Kedar, M. S., Dighe, N. S., Pattan, S. R., Musmade, D. S., Thakur, D., Bhosale, M., & Gaware, V. M. (2010). Benzimidazole in medicinal chemistry: An overview. Der Pharma Chemica, 2(2), 249-256.
  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (2023).
  • POSTECH. (n.d.).
  • Request PDF. (2002). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines.
  • ResearchGate. (2017).
  • ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones.
  • YouTube. (2024).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2018).
  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
  • Brieflands. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent.
  • PMC. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
  • Juniper Publishers. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition.
  • PMC. (n.d.). 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile.
  • Carl ROTH. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Chemos GmbH&Co.KG. (n.d.).
  • Der Pharma Chemica. (2010). Benzimidazole in medicinal chemistry: An overview.
  • Sigma-Aldrich. (2025).
  • MDPI. (n.d.). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor.
  • Molecules. (n.d.).
  • Chem Service. (n.d.).
  • Chem Service. (2015).

Sources

Application Note: 2-(Piperidin-1-ylmethyl)benzonitrile as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Piperidin-1-ylmethyl)benzonitrile (hereafter referred to as 2-PMB ) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it consists of a piperidine ring linked via a methylene bridge to a benzonitrile core.

This application note details the utility of 2-PMB in three critical domains of modern drug discovery:

  • CNS Drug Design: Targeting Sigma-1 (

    
    ) receptors and Acetylcholinesterase (AChE).
    
  • Synthetic Methodology: Late-stage palladium-catalyzed cyanation protocols.

  • Bioisosteric Expansion: Transformation of the nitrile handle into tetrazoles for metabolic stability.

Structural Analysis & Pharmacophore Logic

The 2-PMB scaffold is not merely a passive intermediate; it possesses specific electronic and steric features that make it an ideal fragment for Fragment-Based Drug Discovery (FBDD) .

FeatureMedicinal Chemistry RoleTarget Relevance
Basic Tertiary Amine Protonation at physiological pH (

) creates a cation-

interaction anchor.[1]
AChE (catalytic site),

Receptor (Asp126 interaction).
Ortho-Nitrile Group Acts as a hydrogen bond acceptor and induces a twisted conformation ("Ortho-Effect"), locking the pharmacophore.GPCRs (Selectivity filter), Serine Proteases.
Methylene Bridge Provides rotational freedom while maintaining a specific distance between the aromatic ring and the basic nitrogen (approx. 3.5–4.5 Å).Dopamine Transporters, DPP-4 Inhibitors.

Application I: Sigma-1 Receptor Ligand Screening

The benzylpiperidine motif is the canonical pharmacophore for the Sigma-1 receptor (


R), a chaperone protein implicated in neuroprotection, addiction, and pain modulation. 2-PMB serves as a minimal high-affinity fragment to probe the "primary hydrophobic pocket" of the 

R crystal structure.
Experimental Logic

The 2-cyano group in 2-PMB mimics the steric bulk of halogens often found in high-affinity


 ligands (e.g., haloperidol) while adding a polar interaction capability. Screening derivatives of 2-PMB allows researchers to map the tolerance of the orthosteric binding site.
Protocol: Radioligand Binding Assay (Sigma-1)

Objective: Determine the binding affinity (


) of 2-PMB derivatives against the 

R.

Materials:

  • Source Tissue: Guinea pig brain membranes (rich in

    
    R).
    
  • Radioligand:

    
     (Specific Activity: >30 Ci/mmol).
    
  • Non-specific Blocker: Haloperidol (

    
    ) or unlabeled (+)-Pentazocine.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl. Centrifuge at 40,000

    
     for 15 min at 4°C. Resuspend pellet to a protein concentration of 0.5 mg/mL.
    
  • Incubation:

    • In a 96-well plate, add

      
       of 2-PMB (concentration range: 
      
      
      
      to
      
      
      ).
    • Add

      
       of 
      
      
      
      (Final concentration: 2 nM).
    • Add

      
       of membrane suspension.
      
  • Equilibrium: Incubate for 120 minutes at 37°C . (Note:

    
     kinetics are slow; sufficient time is critical for equilibrium).
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
    
  • Data Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Result: Unsubstituted benzylpiperidines typically show


 values in the low nanomolar range (10–100 nM). The ortho-cyano substitution in 2-PMB often improves selectivity against the Sigma-2 receptor compared to para-substitutions.

Application II: Synthetic Protocols (Pd-Catalyzed Cyanation)

While 2-PMB can be synthesized via nucleophilic substitution (2-cyanobenzyl bromide + piperidine), a more robust method for generating libraries of analogs involves Late-Stage Cyanation . This allows researchers to diversify the aryl ring with halides first, then install the nitrile (a difficult group to carry through multi-step synthesis) at the end.

Protocol: Buchwald-Type Cyanation of 1-(2-Bromobenzyl)piperidine

Rationale: Traditional Rosenmund-von Braun reactions require harsh conditions (200°C, CuCN). This Pd-catalyzed method proceeds at lower temperatures with higher tolerance for functional groups.

Reagents:

  • Substrate: 1-(2-bromobenzyl)piperidine (1.0 equiv).

  • Cyanide Source:

    
     (0.6 equiv).
    
  • Catalyst:

    
     (2 mol%).
    
  • Ligand: Xantphos or dppf (4 mol%).

  • Solvent: DMF/Water (99:1) – Water traces accelerate the reaction by activating Zinc.

  • Additive: TMEDA (0.5 equiv) – Prevents catalyst poisoning.

Workflow:

  • Inerting: Charge a microwave vial with the bromide substrate,

    
    , 
    
    
    
    , and Xantphos. Seal and purge with Argon for 5 minutes.
  • Solvation: Add degassed DMF and TMEDA via syringe.

  • Reaction: Heat to 100°C for 4–12 hours . (Monitor via LC-MS for the mass shift: Bromide

    
     to Nitrile 
    
    
    
    ).
  • Workup: Cool to RT. Dilute with EtOAc, wash with

    
     (to remove Zinc salts) followed by brine.
    
  • Purification: Flash column chromatography (Hexanes:EtOAc + 1%

    
    ).
    

Application III: Bioisosteric Transformation (Tetrazole Synthesis)

In drug development (e.g., Sartans), the nitrile group is often a precursor to a Tetrazole , a lipophilic bioisostere of a carboxylic acid. This improves oral bioavailability and metabolic stability.

Protocol: [3+2] Cycloaddition

Reaction: 2-PMB + Sodium Azide


 5-(2-(piperidin-1-ylmethyl)phenyl)-1H-tetrazole.
  • Dissolve 2-PMB (1 mmol) in DMF (5 mL).

  • Add

    
     (3 mmol) and 
    
    
    
    (3 mmol).
  • Heat to 110°C for 12 hours .

  • Safety Note: Avoid using metal stir bars if possible (hydrazoic acid risk); use glass-coated or PTFE. Work in a well-ventilated hood.

  • Acidify carefully to pH 4 to precipitate the tetrazole product.

Visualizing the Workflow

The following diagram illustrates the integration of 2-PMB into a Fragment-Based Drug Discovery (FBDD) campaign, highlighting the divergence between CNS targeting and Metabolic targeting.

G Start Precursor: 2-Bromobenzyl bromide Step1 Nucleophilic Substitution (+ Piperidine) Start->Step1 Inter Intermediate: 1-(2-Bromobenzyl)piperidine Step1->Inter Step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd-Xantphos) Inter->Step2 Target SCAFFOLD: 2-(Piperidin-1-ylmethyl)benzonitrile (2-PMB) Step2->Target Branch1 Path A: CNS Targets (Sigma-1 / AChE) Target->Branch1 Branch2 Path B: Metabolic Targets (DPP-4 / Angiotensin) Target->Branch2 Assay1 Radioligand Binding ([3H]-Pentazocine) Branch1->Assay1 Chem1 Tetrazole Formation ([3+2] Cycloaddition) Branch2->Chem1

Figure 1: Synthetic workflow and divergent application pathways for the 2-PMB scaffold.

Analytical Quality Control

To ensure reproducibility in biological assays, the purity of 2-PMB must be rigorously validated.

ParameterSpecificationMethod
Purity

HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).
Identity Confirm structure

-NMR (

): Diagnostic singlet for

bridge at

ppm.
Residual Pd

ppm
ICP-MS (Critical for biological assays to prevent enzyme inhibition by heavy metals).
Water Content

Karl Fischer Titration (Hygroscopic amine salts).

References

  • Review of Benzylpiperidines: Contri, P. et al.[2] "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry."[2][3] Int. J. Mol. Sci.2024 , 25(9), 4606.

  • Sigma-1 Receptor Pharmacology: Chu, U.B. & Ruoho, A.E. "Biochemical Pharmacology of the Sigma-1 Receptor." Mol. Pharmacol.2016 , 89(1), 142–153.

  • Palladium-Catalyzed Cyanation Protocols: Cohen, D.T.[4] & Buchwald, S.L.[4][5] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Org.[4] Lett.2015 , 17(2), 202–205.[4]

  • Alogliptin Structural Context (DPP-4): Feng, J. et al. "Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV." J. Med. Chem.2007 , 50(10), 2297–2300.

Sources

Analytical methods for the characterization of 2-(Piperidin-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 2-(Piperidin-1-ylmethyl)benzonitrile

Introduction & Scope

2-(Piperidin-1-ylmethyl)benzonitrile (CAS 135277-08-6) is a critical pharmaceutical intermediate, notably utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Alogliptin. Structurally, it consists of a benzonitrile core substituted at the ortho position with a piperidinyl-methyl moiety. This specific steric arrangement presents unique analytical challenges, particularly regarding basicity and chromatographic peak shape.

This guide details the robust analytical framework required to characterize this molecule, moving beyond simple identification to rigorous purity assessment. We address the specific behavior of the tertiary amine functionality and the nitrile chromophore to ensure accurate quantification and structural validation.

Physicochemical Profile

Understanding the molecule's physical properties is the prerequisite for method development.

PropertyValue / DescriptionAnalytical Implication
CAS Number 135277-08-6Key identifier for regulatory filing.
Formula C₁₃H₁₆N₂MW: 200.28 g/mol . Suitable for LC-MS and GC-MS.
Structure Ortho-substituted benzylamineSteric hindrance at the N-alkylation site may affect reaction completeness.
pKa (Calc.) ~9.2 (Piperidine N)Critical: The molecule is highly basic. At neutral pH, it is protonated (

), leading to silanol interactions (peak tailing) on standard C18 columns.
Solubility DCM, MeOH, ACN, EtOAcHigh organic solubility; low aqueous solubility at pH > 9.
Chromophore Benzonitrile (

nm)
UV detection is sensitive but requires mobile phases transparent at low UV wavelengths.

Synthetic Route & Impurity Logic

To validate purity, one must understand the genesis of impurities. The standard synthesis involves the nucleophilic substitution of 2-(bromomethyl)benzonitrile with piperidine.

Key Impurities:

  • 2-(Bromomethyl)benzonitrile (Starting Material): Genotoxic potential (alkylating agent). Must be controlled to ppm levels.

  • Piperidine (Reagent): Non-UV active, requires GC or LC-MS/CAD detection.

  • Hydrolysis Products: 2-(Piperidin-1-ylmethyl)benzamide (trace water reaction).

SynthesisPath SM1 2-(Bromomethyl)benzonitrile (Electrophile) Product 2-(Piperidin-1-ylmethyl)benzonitrile (Target) SM1->Product S_N2 Reaction (Base, Solvent) Impurity Impurity: Dimerization or Hydrolysis (Amide) SM1->Impurity Side Rxn SM2 Piperidine (Nucleophile) SM2->Product

Figure 1: Synthetic pathway highlighting the origin of key process impurities.

Protocol A: Structural Identification (Qualitative)

A1. Infrared Spectroscopy (FT-IR)

The nitrile group provides a definitive diagnostic handle.

  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

  • Key Signal: The

    
     stretch appears as a sharp, distinct band at 2220–2230 cm⁻¹ .
    
  • Validation: Absence of broad OH stretch (3200-3500 cm⁻¹) confirms the absence of hydrolysis to the amide or acid.

A2. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural confirmation.

  • Solvent:

    
     or 
    
    
    
    .
  • ¹H-NMR Highlights:

    • 
       7.4 – 7.7 ppm (4H, m):  Aromatic protons (ABCD system typical of ortho-substitution).
      
    • 
       3.70 ppm (2H, s):  Benzylic methylene (
      
      
      
      ). This singlet is critical; splitting indicates protonation or restricted rotation.
    • 
       2.40 ppm (4H, m):  Piperidine 
      
      
      
      -protons (
      
      
      ).
    • 
       1.4 – 1.6 ppm (6H, m):  Piperidine 
      
      
      
      -protons.

Protocol B: Purity & Assay (Quantitative HPLC)

Challenge: The basic piperidine nitrogen causes severe peak tailing on standard silica-based columns due to interaction with residual silanols. Solution: Use a high-pH stable column (hybrid particle) or a chaotropic additive at low pH.

Method B1: High-pH Reverse Phase HPLC (Recommended)

Operate the column at pH 9.5-10. This keeps the amine deprotonated (neutral), improving peak shape and retention.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 10% B

  • Detection: UV at 225 nm (Nitrile max) and 254 nm.

  • Temperature: 30°C.

  • Sample Diluent: 50:50 ACN:Water.

Method B2: Low-pH Ion-Pairing (Alternative)

If high-pH columns are unavailable, use TFA to suppress silanol activity.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Note: TFA absorbs at 210-220 nm; detection must be >230 nm or use a reference wavelength.

Protocol C: Residual Solvent & Volatile Impurities (GC-MS)

Since the molecule has a moderate molecular weight (200.28 Da) and thermal stability, GC is excellent for detecting residual piperidine (bp 106°C) and solvents.

  • System: Agilent 7890/5977 GC-MS.

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Solvents/Piperidine).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), Scan 35-400 amu.

  • Expected Retention:

    • Piperidine: ~3-4 min.

    • Target Molecule: ~12-14 min.

Analytical Workflow Diagram

The following flowchart illustrates the decision matrix for characterizing a batch of 2-(Piperidin-1-ylmethyl)benzonitrile.

AnalyticalWorkflow Sample Raw Sample (Crude/Isolated) ID_Check Identity Check (FT-IR & 1H-NMR) Sample->ID_Check Purity_Check Purity Assessment (HPLC-UV pH 10) ID_Check->Purity_Check Structure Confirmed Purity_Check->Sample Recrystallize Impurity_Analysis Impurity Profiling (GC-MS / LC-MS) Purity_Check->Impurity_Analysis Purity > 98% Release Certificate of Analysis (Release) Impurity_Analysis->Release Impurities < Limits

Figure 2: Step-by-step analytical decision matrix for batch release.

References

  • Chemical Identification: National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2774355, 2-(Piperidin-1-ylmethyl)benzonitrile. Retrieved from [Link]

  • Chromatographic Theory: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Related Pharmaceutical Application: Takeda Pharmaceutical Co. (2005). Process for preparing DPP-IV inhibitors. Patent WO2005095381.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of 2-(Piperidin-1-ylmethyl)benzonitrile Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and storage of solutions containing 2-(Piperidin-1-ylmethyl)benzonitrile (CAS No. 135277-08-6). By synthesizing data from established chemical safety protocols and the known reactivity of its constituent functional groups—a tertiary benzylamine and a nitrile—this guide explains the causality behind each procedural recommendation. The protocols herein are designed to ensure the stability and integrity of the compound in solution, thereby promoting experimental reproducibility and laboratory safety. Key topics include risk assessment, solvent selection, preparation of stock solutions, and validated protocols for short-term and long-term storage.

Compound Profile and Physicochemical Properties

2-(Piperidin-1-ylmethyl)benzonitrile is a substituted aromatic compound featuring a benzonitrile core linked to a piperidine ring via a methylene bridge.[1] Its structure contains two key functional groups that dictate its chemical behavior: a tertiary amine, which imparts basicity and susceptibility to oxidation, and a nitrile group, which can be susceptible to hydrolysis under harsh conditions.[2][3] Understanding these properties is fundamental to its correct handling.

Table 1: Physicochemical Data for 2-(Piperidin-1-ylmethyl)benzonitrile

Property Value Source
IUPAC Name 2-[(Piperidin-1-yl)methyl]benzonitrile [1]
CAS Number 135277-08-6 [1]
Molecular Formula C₁₃H₁₆N₂ [1]
Molecular Weight 200.28 g/mol [4]
Appearance Varies by supplier; typically an oil or solid N/A

| Functional Groups | Tertiary Amine, Nitrile, Aromatic Ring |[1] |

Hazard Identification and Essential Safety Precautions

While a specific, comprehensive safety data sheet (SDS) for 2-(Piperidin-1-ylmethyl)benzonitrile is not widely available, its hazard profile can be inferred from the known risks of its structural components: piperidine and benzonitrile. Piperidine is known to be toxic, flammable, and capable of causing severe skin burns. Benzonitrile is classified as harmful if swallowed or in contact with skin.[5] General protocols for handling amines and nitriles emphasize caution to prevent exposure and maintain chemical integrity.[5][6]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound.[7] The following minimum PPE is mandatory:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat. Flame-retardant clothing may be advisable based on the solvent used.

  • Respiratory Protection: Not typically required when handled within a certified chemical fume hood.

Engineering Controls

All manipulations involving the solid compound or its solutions must be performed in a well-ventilated chemical fume hood to minimize inhalation risk.[8]

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]

Core Principles of Stability and Storage

The stability of 2-(Piperidin-1-ylmethyl)benzonitrile in solution is primarily influenced by its tertiary amine and nitrile functionalities.

  • Susceptibility to Oxidation: The tertiary amine, like many amines, can be susceptible to atmospheric oxidation over time. This process can lead to the formation of colored impurities and degradation of the parent compound.[3] This is the primary rationale for recommending storage under an inert atmosphere for long-term preservation.

  • Hydrolysis of the Nitrile Group: The nitrile group is generally stable but can undergo hydrolysis to form a carboxylic acid under strongly acidic or basic conditions, particularly with heating.[11][12] Therefore, solutions should be prepared in neutral, aprotic solvents, and contact with strong acids or bases should be avoided during storage.

  • Hygroscopicity: Amine compounds can be hygroscopic, meaning they absorb moisture from the air.[8] This ingress of water can potentially compromise the stability of the compound and the quality of anhydrous solvents.

Chemical Incompatibilities

To prevent degradation or hazardous reactions, avoid storing solutions of this compound with:

  • Strong Oxidizing Agents: Can react vigorously with the amine group.

  • Strong Acids: Will react with the basic piperidine moiety, forming a salt. This may be desired for some applications but is an incompatibility for storing the free base.

  • Acid Chlorides and Anhydrides: Can react with trace moisture or the amine itself.

Protocols for Solution Preparation

The following protocols provide a standardized workflow for preparing solutions of 2-(Piperidin-1-ylmethyl)benzonitrile for research applications.

G cluster_prep Preparation Phase cluster_storage Finalization & Storage Risk 1. Conduct Risk Assessment & Don PPE Weigh 2. Weigh Solid Compound in Fume Hood Risk->Weigh Solvent 3. Select & Measure Anhydrous Solvent Weigh->Solvent Dissolve 4. Dissolve Compound (Vortex/Sonicate) Solvent->Dissolve Aliquot 5. Aliquot into Vials Dissolve->Aliquot Inert 6. Overlay with Inert Gas (for Long-Term) Aliquot->Inert Seal 7. Seal, Label & Store Inert->Seal

Caption: Workflow for preparing and storing stock solutions.

Protocol 4.1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution in anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

  • 2-(Piperidin-1-ylmethyl)benzonitrile (MW: 200.28 g/mol )

  • Anhydrous DMSO (or other suitable aprotic solvent like DMF, NMP)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Amber glass or polypropylene cryovials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM solution, 0.20 mg of the compound is needed. It is advisable to prepare a larger volume (e.g., 5 mL) to improve weighing accuracy. For 5 mL of 10 mM solution, weigh out 1.0 mg of 2-(Piperidin-1-ylmethyl)benzonitrile.

  • Weighing: Tare a suitable container (e.g., a microcentrifuge tube) on the analytical balance. Carefully add the solid compound to the container until the target mass is reached. Perform this step in a chemical fume hood.

  • Dissolution: Add the desired volume of anhydrous DMSO to the container.

  • Mixing: Tightly cap the container and vortex thoroughly. If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes until all solid has dissolved.

  • Finalization: The solution is now ready for use or storage.

Storage Protocols for Solutions

Proper storage is critical to prevent degradation and ensure the long-term viability of the compound. The choice between short-term and long-term storage dictates the required conditions.

G cluster_short Short-Term (< 7 Days) cluster_long Long-Term (> 7 Days) Start Select Storage Duration Short_Term Working Solutions Frequent Use Start->Short_Term Long_Term Stock Solutions Infrequent Use Start->Long_Term Store_Fridge Store at 2-8°C Tightly Sealed Vial Short_Term->Store_Fridge Store_Freeze Store at -20°C or -80°C Aliquoted, Inert Gas Overlay Long_Term->Store_Freeze

Caption: Decision tree for selecting the appropriate storage protocol.

Table 2: Summary of Recommended Storage Conditions
ParameterShort-Term Storage (< 7 days)Long-Term Storage (> 7 days)Rationale
Temperature 2-8°C (Refrigerator)-20°C or -80°C (Freezer)Lower temperatures slow the rate of chemical degradation.
Container Amber glass or polypropylene vialAmber glass or polypropylene cryovialProtects from light; ensures proper seal at low temperatures.
Atmosphere Air (tightly sealed)Inert gas (Argon or Nitrogen)Prevents atmospheric oxidation of the amine group.[3]
Aliquoting OptionalMandatory Minimizes freeze-thaw cycles which can degrade the compound.
Sealing Parafilm® or screw-capScrew-cap with O-ringPrevents evaporation and moisture ingress.[8]
Protocol 5.1: Short-Term Storage of Working Solutions
  • Place the solution in a clearly labeled amber vial.

  • Seal the vial cap securely. For extra protection against evaporation, wrap the cap with Parafilm®.

  • Store in a refrigerator at 2-8°C.

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Protocol 5.2: Long-Term Storage of Stock Solutions
  • Dispense the stock solution into single-use aliquots in appropriate cryovials. The aliquot volume should correspond to the amount needed for a typical experiment.

  • Gently flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) for 10-15 seconds.

  • Immediately seal the vials with screw-caps designed for low-temperature storage.

  • Label each vial clearly with the compound name, concentration, solvent, and date.

  • Place the aliquots in a freezer box and store them at -20°C or, for maximum stability, at -80°C.

Stability Assessment

Regularly assessing the stability of stored solutions is crucial for data integrity.

Protocol 6.1: Routine Visual Inspection
  • Before each use, visually inspect the solution after it has thawed and reached room temperature.

  • Check for any signs of degradation, such as:

    • Color Change: Amines often turn yellow or brown upon oxidation.[3]

    • Precipitation: The appearance of solid material may indicate compound precipitation or degradation.

  • If any changes are observed, the solution's purity should be verified analytically before use.

Protocol 6.2: Analytical Purity Verification (Recommended)

For long-term studies, it is best practice to periodically verify the purity of a stock solution aliquot.

  • Methods: Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

  • Procedure: Compare the analytical profile of an aged aliquot to that of a freshly prepared standard or a previously established baseline. A significant change in the peak area of the parent compound or the appearance of new peaks indicates degradation.

Waste Disposal

All waste containing 2-(Piperidin-1-ylmethyl)benzonitrile and its solvents must be disposed of in accordance with local, state, and federal regulations.

  • Collect all liquid waste in a designated, labeled hazardous waste container.[13]

  • Segregate the waste based on chemical compatibility. Do not mix with incompatible waste streams like strong acids or oxidizers.[13]

  • Contaminated lab supplies (e.g., pipette tips, gloves) should be disposed of in a designated solid hazardous waste container.

References

  • PubChem. 2-(2-Oxo-2-piperidin-1-ylethyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • PubChem. 2-Piperidin-1-yl-benzonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. Preparation and reactivity of some stable nitrile oxides and nitrones. [Link]

  • Matrix Fine Chemicals. 2-[(PIPERIDIN-1-YL)METHYL]BENZONITRILE | CAS 135277-08-6. [Link]

  • AK Lectures. Structure and Reactivity of Nitriles. YouTube. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Chemistry LibreTexts. Chemistry of Nitriles. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

  • NIH National Center for Biotechnology Information. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. [Link]

  • Patsnap. Benzonitrile patented technology retrieval search results. [Link]

  • MDPI. 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. [Link]

  • NCERT. Amines. [Link]

  • Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Document ID: TSC-2024-PBCN-01

Executive Summary & Reaction Context

This guide addresses the specific challenges in synthesizing 2-(piperidin-1-ylmethyl)benzonitrile (CAS: 72752-52-4) via the nucleophilic substitution (


) of 2-(bromomethyl)benzonitrile  (also known as 

-bromo-o-tolunitrile) with piperidine .

While this transformation appears straightforward, the ortho-substitution pattern introduces unique steric and electronic effects that catalyze specific side reactions not commonly seen in para- or meta- isomers. The proximity of the nitrile group to the electrophilic benzylic carbon creates a "danger zone" for intramolecular cyclization and hydrolysis.

The Standard Pathway
  • Reagents: 2-(Bromomethyl)benzonitrile (Electrophile) + Piperidine (Nucleophile/Base).

  • Solvent: typically Acetonitrile (MeCN), DMF, or DCM.

  • Base: Excess piperidine or inorganic base (

    
    , 
    
    
    
    ).

Critical Side Reaction Pathways (Visualized)

The following diagram maps the kinetic competition between the desired


 pathway and the thermodynamic sinks (Phthalide formation and Nitrile Hydrolysis).

ReactionPathways SM Starting Material 2-(Bromomethyl)benzonitrile (MW: 196.0) Product Target Product 2-(Piperidin-1-ylmethyl)benzonitrile (MW: 200.28) SM->Product + Piperidine (SN2) Phthalide Impurity A (Phthalide) Isobenzofuran-1(3H)-one (MW: 134.13) SM->Phthalide + H2O (Hydrolysis + Cyclization) Amide Impurity B (Amide) 2-(Piperidin-1-ylmethyl)benzamide (MW: 218.29) Product->Amide + H2O / OH- (Nitrile Hydrolysis) Quat Impurity C (Dimer) Bis-alkylated Quaternary Salt (MW: ~316 cation) Product->Quat + SM (Over-alkylation)

Figure 1: Reaction network showing the primary competing pathways. Note that Phthalide formation is irreversible and driven by the ortho-effect.

Troubleshooting Guide: Symptom-Based Solutions

Scenario A: "I see a major impurity at low retention time (LCMS) with MW ~134."

Diagnosis: Phthalide Formation (Isobenzofuran-1(3H)-one). This is the "Ortho Effect" signature. Unlike para-cyanobenzyl bromide, which hydrolyzes to a stable alcohol, the ortho-isomer hydrolyzes to an alcohol that immediately cyclizes onto the nitrile group to form a stable lactone (Phthalide), releasing ammonia.

  • Mechanism:

    
    .
    
  • Root Cause:

    • Wet Solvents: Using non-anhydrous DMF or Acetonitrile.

    • Old Starting Material: 2-(Bromomethyl)benzonitrile degrades to phthalide upon storage if exposed to moisture.

    • Hygroscopic Base: Using old

      
       that has absorbed water.
      

Corrective Action:

  • QC Your Starting Material: Run an NMR of the benzyl bromide before starting. If you see a singlet at ~5.3 ppm (

    
     of phthalide) vs ~4.6 ppm (
    
    
    
    ), purify the starting material via rapid silica filtration (Phthalide is much more polar).
  • Strict Anhydrous Conditions: This reaction must be run under

    
     with dry solvents.
    
  • Order of Addition: Do not premix the benzyl bromide with base/solvent and let it sit. Add the benzyl bromide last to the mixture of amine and base.

Scenario B: "My yield is low, and I have a large mass peak at [M+H]+ = 397."

Diagnosis: Quaternary Ammonium Salt Formation (Over-Alkylation). Piperidine is a secondary amine. After it reacts once to form the product (a tertiary amine), it is still nucleophilic. If the concentration of the benzyl bromide is locally high, the product will attack another molecule of starting material.

  • Structure:

    
    -bis(2-cyanobenzyl)piperidinium bromide.
    
  • Root Cause:

    • Stoichiometry: Using a 1:1 ratio or excess benzyl bromide.

    • Addition Rate: Adding piperidine to the benzyl bromide (inverse addition).

    • Temperature: Running the reaction too hot (

      
      ) promotes the second alkylation.
      

Corrective Action:

  • Stoichiometry Flip: Use 1.2 to 1.5 equivalents of Piperidine . Excess amine statistically favors mono-alkylation.

  • Dilution: Run the reaction at a lower concentration (0.1 M - 0.2 M).

  • Slow Addition: Add the benzyl bromide solution dropwise to the piperidine solution at

    
    . This ensures the electrophile is always in the presence of excess nucleophile.
    
Scenario C: "The product mass is correct, but there is a +18 mass impurity (MW 218) that grows over time."

Diagnosis: Nitrile Hydrolysis to Primary Amide. The nitrile group at the ortho-position is activated. Under basic conditions (piperidine is a strong base,


) and elevated temperatures, the nitrile hydrates to the amide.
  • Impurity: 2-(piperidin-1-ylmethyl)benzamide.[1]

  • Root Cause:

    • Harsh Workup: Using strong aqueous base (NaOH) or acid during extraction.

    • Heat: Heating the reaction to reflux in the presence of moisture.

Corrective Action:

  • Mild Workup: Quench with saturated

    
     or water. Avoid 1M NaOH washes.
    
  • Temperature Control: Keep the reaction temperature below

    
    . The 
    
    
    
    reaction with piperidine is fast and usually proceeds at Room Temperature (RT).
  • Check Solvent pH: If using DMF, ensure it hasn't degraded to dimethylamine (basic), which accelerates hydrolysis.

Optimized Experimental Protocol

This protocol is designed to minimize the "Ortho-Effect" side reactions.

Reagents:

  • 2-(Bromomethyl)benzonitrile (

    
     equiv)
    
  • Piperidine (

    
     equiv) — Acts as nucleophile and acid scavenger.
    
  • Potassium Carbonate (

    
     equiv) — Optional auxiliary base.
    
  • Acetonitrile (Anhydrous) — Solvent (0.2 M).

Step-by-Step:

  • Preparation: Charge a flame-dried flask with Piperidine (

    
     eq) and 
    
    
    
    (
    
    
    eq) in anhydrous Acetonitrile (
    
    
    M relative to bromide). Cool to
    
    
    .
  • Addition: Dissolve 2-(Bromomethyl)benzonitrile (

    
     eq) in a minimal amount of Acetonitrile. Add this solution dropwise  to the amine mixture over 30 minutes.
    
    • Why? Keeps the concentration of electrophile low to prevent quaternary salt formation.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–4 hours. Monitor by TLC/LCMS.

    • Target: Disappearance of bromide.[2] Do not overnight stir if conversion is complete (risks amide formation).

  • Workup:

    • Filter off solids (

      
       and Piperidinium bromide).
      
    • Concentrate the filtrate.

    • Redissolve in EtOAc and wash with Water (removes excess piperidine) and Brine .

    • Crucial: Do not use acidic washes (HCl) to remove piperidine, as the product is also basic and will extract into the aqueous layer.

  • Purification: If necessary, flash chromatography (Hexane/EtOAc). The product is an amine; adding

    
    
    
    
    
    to the eluent prevents streaking.

Analytical Data Reference Table

CompoundFormulaMWKey NMR Signals (CDCl3,

)
Product

200.28

(s, 2H,

),

(m, 4H, pip)
SM (Bromide)

196.05

(s, 2H,

)
Phthalide

134.13

(s, 2H,

), Carbonyl

ppm
Amide Impurity

218.29Broad singlets (NH2) at

References

  • Matrix Fine Chemicals. (n.d.). 2-[(Piperidin-1-yl)methyl]benzonitrile | CAS 135277-08-6.[1] Retrieved February 2, 2026, from [Link]

  • PubChem. (2025).[3] 2-Piperidin-1-yl-benzonitrile Compound Summary. National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (1943). Hydrolysis of 2-bromomethyl derivatives to Phthalide. Coll. Vol. 2, p. 523.[2] Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-(Piperidin-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2PMB-001 Status: Active Support Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

You are attempting to purify 2-(Piperidin-1-ylmethyl)benzonitrile . Before troubleshooting, you must understand the "personality" of your molecule. It possesses two conflicting functional groups that dictate its behavior during purification:

  • The Basic Handle (Piperidine): The tertiary amine nitrogen (

    
    ) is your primary tool for purification. It allows for reversible protonation (water solubility) and deprotonation (organic solubility).
    
  • The Lipophilic/Reactive Core (Ortho-Benzonitrile): The aromatic ring makes the neutral molecule highly lipophilic. The ortho-cyano group provides steric bulk and is susceptible to hydrolysis if exposed to strong acid/heat for prolonged periods (converting to an amide or acid).

Common Failure Modes:

  • Tailing on Silica: The basic amine interacts strongly with acidic silanols, causing broad, streaky peaks.

  • Emulsions: The benzyl-piperidine motif acts as a surfactant at neutral pH.

  • "Oiling Out": Difficulty crystallizing the free base due to low melting point or impurities.

Module 1: Acid-Base Extraction (The "Catch & Release" Protocol)

User Issue: "I tried washing with water, but my product purity didn't improve, or I lost yield to the aqueous phase."

Root Cause: Improper pH control. Because the


 is ~9, a "neutral" water wash (pH 7) leads to an equilibrium where some product is protonated (water-soluble) and some is neutral (organic soluble). You must drive the equilibrium to the extremes.
Protocol 1.1: The pH-Swing Extraction

Use this as the primary purification step to remove non-basic impurities (starting material benzonitriles).

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The "Catch" (Protonation):

    • Extract the organic layer with 1M HCl (aq) .

    • Target pH: < 2.0.[1][2][3][4]

    • Mechanism:[4][5][6] The amine converts to the hydrochloride salt (

      
      ) and migrates to the water phase. Non-basic impurities (e.g., unreacted 2-(bromomethyl)benzonitrile) stay in the organic layer.
      
    • Discard the organic layer (after verifying product is in the aqueous phase via TLC).

  • The Wash: Wash the acidic aqueous phase once with fresh EtOAc to remove entrained neutrals.

  • The "Release" (Deprotonation):

    • Cool the aqueous phase to 0°C (ice bath).

    • Slowly basify with 6M NaOH or Sat.

      
       .
      
    • Target pH: > 12.0.

    • Mechanism:[4][5][6] The salt converts back to the free base (

      
      ) and precipitates/oils out of the water.
      
  • Extraction: Extract the cloudy aqueous mixture 3x with DCM.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate), filter, and concentrate.
    
Visual Workflow: The Logic of pH Swing

AcidBaseLogic Start Crude Mixture (Amine + Non-Basic Impurities) AcidStep Add 1M HCl (pH < 2) Start->AcidStep PhaseSep1 Phase Separation AcidStep->PhaseSep1 OrgLayer1 Organic Layer (Contains Impurities) PhaseSep1->OrgLayer1 Non-Basics AqLayer1 Aqueous Layer (Contains Product as Salt) PhaseSep1->AqLayer1 Product (H+) Discard Discard OrgLayer1->Discard BaseStep Basify with NaOH (pH > 12) AqLayer1->BaseStep ExtractStep Extract with DCM BaseStep->ExtractStep FinalOrg Final Organic Layer (Purified Free Base) ExtractStep->FinalOrg

Figure 1: Decision logic for Acid-Base Extraction. Note the critical discard step of the first organic layer.

Module 2: Chromatography Troubleshooting

User Issue: "My product streaks on the TLC plate and elutes as a broad tail on the column, contaminating other fractions."

Root Cause: Silanol Interaction. Silica gel (


) has acidic surface hydroxyl groups (silanols, 

). Your basic amine (

) hydrogen bonds or ionically pairs with these silanols, dragging the compound behind the solvent front.
Protocol 2.1: The Amine-Modified Silica Method

Do not run a standard column. You must "deactivate" the silica.

Option A: Mobile Phase Modifier (Standard) Add 1% to 5% Triethylamine (TEA) or 1%


 (aq)  to your eluent system.
  • Recommended Eluent: DCM : Methanol : TEA (95 : 4 : 1).

  • Note: TEA has a strong smell and high boiling point. It may require high-vacuum drying to remove from the final product.

Option B: Pre-Treatment (Superior Purity) If TEA contamination is a concern for biological assays, use Ammonia-saturated silica.

  • Prepare eluent: DCM/MeOH (9:1) + 1%

    
    .
    
  • Flush the column with this solvent before loading the sample. This saturates the silanols with ammonia.

  • Run the column. The ammonia competes with your product for binding sites, allowing the product to elute as a sharp band.

Data Table: Solvent System Efficacy

Solvent SystemResultRecommendation
Hexane / EtOAcFail. Product stays at baseline or streaks.Do not use.
DCM / MeOH (No Base)Poor. Broad tailing (Rf 0.2 to 0.6).Avoid.
DCM / MeOH / TEA (95:4:1) Excellent. Sharp spot, minimal tailing.Standard Choice.
DCM / MeOH / NH3 (90:9:1) Best. Sharp spot, volatile buffer.High Purity Choice.

Module 3: Crystallization & Salt Formation

User Issue: "I need a solid for stability studies, but the free base is an oil or sticky gum."

Root Cause: 2-(Piperidin-1-ylmethyl)benzonitrile free base likely has a low melting point. To get a stable solid, you must disrupt the crystal lattice energy by forming a salt.

Protocol 3.1: Hydrochloride Salt Formation

The HCl salt is usually the most crystalline form for piperidine derivatives.

  • Dissolve 1.0 g of the free base oil in 5 mL of Diethyl Ether (anhydrous) or Ethanol .

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (commercial reagent) or HCl in Dioxane .

    • Observation: A white precipitate should form immediately.

  • Stir for 15 minutes.

  • Filtration: Filter the solid under inert gas (Nitrogen) to avoid hygroscopic water absorption.

  • Recrystallization: If the salt is amorphous (clumpy), recrystallize from hot Isopropanol (IPA) or Ethanol/Ether .

Critical Alert - The "Ortho" Effect: The ortho-cyano group provides steric hindrance. If the HCl salt is hygroscopic or fails to crystallize, switch to Oxalic Acid .

  • Oxalate Protocol: Dissolve 1 eq of free base in warm acetone. Add 1 eq of oxalic acid dissolved in warm acetone. Cool slowly. Oxalates often form large, non-hygroscopic needles suitable for X-ray diffraction.

FAQs: Rapid Fire Troubleshooting

Q: I see a new spot on TLC after leaving the compound in acid overnight. What happened? A: You likely hydrolyzed the nitrile. The cyano group (-CN) can hydrolyze to a primary amide (-CONH2) or carboxylic acid (-COOH) under acidic conditions. Always keep acid exposure times short (< 1 hour) and cold.

Q: My product has a "fishy" smell even after the column. A: That is residual Piperidine or Triethylamine.

  • Fix: Dissolve product in DCM and wash 2x with Saturated Sodium Bicarbonate (

    
    ) . Rotovap at 40°C under high vacuum (< 5 mbar) for 2 hours.
    

Q: Can I use distillation? A: Only under high vacuum (Kugelrohr or Short Path).

  • Boiling Point Estimate: ~130-140°C at 0.5 mmHg.

  • Warning: Benzylamines can undergo thermal decomposition (debenzylation) at very high temperatures (>200°C). Chromatography is safer for this derivative.

References

  • ChemicalBook. (2025).[3][7] 1-Benzylpiperidine Properties and pKa Data. Retrieved from

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • ResearchGate. (2013). Tailing in TLC - Methods for Basic Compounds. Retrieved from

  • National Institutes of Health (NIH). (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from

  • Rochester University. (n.d.). Chromatography: The Solid Phase and Triethylamine Deactivation. Retrieved from

Sources

Technical Support Center: Analysis of 2-(Piperidin-1-ylmethyl)benzonitrile Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-(Piperidin-1-ylmethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthetic process and its subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is to equip you with the scientific rationale behind each step, ensuring robust and reproducible results.

I. Synthetic Pathway and Potential Byproducts: A Mechanistic Overview

The most common and efficient method for the synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile is the reductive amination of 2-cyanobenzaldehyde with piperidine. This reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine product. The choice of reducing agent is critical and influences the reaction conditions and potential side reactions.

Synthesis_Pathway 2-Cyanobenzaldehyde 2-Cyanobenzaldehyde Iminium_Ion Iminium Ion Intermediate 2-Cyanobenzaldehyde->Iminium_Ion + Piperidine - H2O Piperidine Piperidine Product 2-(Piperidin-1-ylmethyl)benzonitrile Iminium_Ion->Product + [H-] (from Reducing Agent) Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, NaBH4) Reducing_Agent->Iminium_Ion

Caption: Reductive amination pathway for 2-(Piperidin-1-ylmethyl)benzonitrile synthesis.

Understanding the potential side reactions is paramount for effective troubleshooting. The following diagram illustrates the formation of common byproducts.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions 2-Cyanobenzaldehyde_main 2-Cyanobenzaldehyde Product_main 2-(Piperidin-1-ylmethyl)benzonitrile 2-Cyanobenzaldehyde_main->Product_main + Piperidine + Reducing Agent Piperidine_main Piperidine Piperidine_main->Product_main 2-Cyanobenzaldehyde_side 2-Cyanobenzaldehyde Oxidation Oxidation 2-Cyanobenzaldehyde_side->Oxidation Over-reduction Over-reduction of Aldehyde 2-Cyanobenzaldehyde_side->Over-reduction Byproduct1 2-Cyanobenzoic Acid Oxidation->Byproduct1 Piperidine_side Piperidine Formylation Formylation (if formic acid present) Piperidine_side->Formylation Byproduct2 2-(Hydroxymethyl)benzonitrile Over-reduction->Byproduct2 Byproduct3 N-Formylpiperidine Formylation->Byproduct3

Impact of solvent choice on 2-(Piperidin-1-ylmethyl)benzonitrile reaction yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Impact of Solvent Choice on 2-(Piperidin-1-ylmethyl)benzonitrile Synthesis

Executive Summary & Reaction Overview

Target Molecule: 2-(Piperidin-1-ylmethyl)benzonitrile Primary Synthetic Route: Nucleophilic substitution (


) of 2-(bromomethyl)benzonitrile (also known as 

-bromo-o-tolunitrile) with piperidine.

The choice of solvent is the single most critical variable in this synthesis, dictating not just the reaction rate (


), but also the isolation strategy and impurity profile. As a Senior Application Scientist, I advise moving beyond "standard" solvents to a fit-for-purpose selection strategy.

The Core Mechanism: The reaction proceeds via a concerted


 mechanism.[1] The piperidine nitrogen (nucleophile) attacks the benzylic carbon, displacing the bromide.
  • Key Constraint: The transition state involves charge separation (formation of the quaternary ammonium intermediate before deprotonation). Therefore, polar aprotic solvents significantly stabilize the transition state and accelerate the reaction compared to non-polar solvents.

Decision Framework: Solvent Selection Strategy

Use this logic tree to select the optimal solvent based on your specific laboratory constraints (Speed vs. Purity vs. Scalability).

SolventSelection Start Start: Define Priority PrioritySpeed Priority: Max Reaction Rate (High Throughput) Start->PrioritySpeed PriorityGreen Priority: Green/Safety (Process Chem) Start->PriorityGreen PriorityWorkup Priority: Easy Isolation (No Chromatography) Start->PriorityWorkup DMF Solvent: DMF or DMSO Rate: Fast (<1h) Issue: Aqueous workup required PrioritySpeed->DMF High dielectric constant Ethanol Solvent: Ethanol or IPA Rate: Moderate Benefit: Product may crystallize PriorityGreen->Ethanol Class 3 Solvent Toluene Solvent: Toluene (+ PTC) Rate: Slow Benefit: Dean-Stark water removal PriorityWorkup->Toluene Partitioning Acetonitrile Solvent: Acetonitrile (MeCN) Rate: High Benefit: Easy evaporation PriorityWorkup->Acetonitrile Low BP CheckWater Critical: Prevent Nitrile Hydrolysis DMF->CheckWater Ensure <0.1% H2O

Figure 1: Decision tree for solvent selection based on experimental priorities.

Technical Troubleshooting & FAQs

Scenario A: "The reaction is fast, but I cannot remove the solvent, and the oil won't crystallize."
  • Diagnosis: You likely used DMF (Dimethylformamide) or DMSO . These high-boiling polar aprotic solvents are excellent for

    
     rates but difficult to remove via rotary evaporation. Residual DMF prevents crystallization.
    
  • Corrective Action:

    • The Aqueous Wash: Dilute the reaction mixture with 5x volume of water.[2] Extract with Ethyl Acetate or Ether.[3][4] The DMF/DMSO will partition into the aqueous phase.

    • The Azeotrope: If using DMF, add Xylene and rotary evaporate; Xylene forms an azeotrope with DMF, helping to drag it off.

Scenario B: "I see a white precipitate forming immediately, but conversion is low."
  • Diagnosis: The precipitate is likely Piperidinium Bromide (the salt byproduct), not your product. If you are using a non-polar solvent like Toluene or DCM without a base, the HBr generated protonates the unreacted piperidine, deactivating it.

  • Corrective Action:

    • Add an Auxiliary Base: Add 1.5 equivalents of anhydrous

      
       or 
      
      
      
      . This scavenges the acid, keeping piperidine in its active nucleophilic form.
    • Phase Transfer Catalyst: If staying with Toluene, add 5 mol% TBAB (Tetrabutylammonium bromide) to shuttle the reagents.

Scenario C: "My yield is good, but the nitrile group has hydrolyzed to an amide."
  • Diagnosis: This occurs in Aqueous Alcohols (e.g., Ethanol/Water) or wet DMF at high temperatures (

    
    ) under basic conditions. The nitrile group is susceptible to base-catalyzed hydrolysis.
    
  • Corrective Action:

    • Dry Solvents: Switch to anhydrous Acetonitrile or DMF.

    • Lower Temperature: Run the reaction at room temperature. The benzylic bromide is highly reactive; heat is often unnecessary for this specific substrate.

Comparative Data: Solvent Impact on Yield & Kinetics

The following data summarizes expected outcomes based on the nucleophilic substitution of benzyl halides with cyclic amines [1][2].

Solvent SystemDielectric Constant (

)
Relative Rate (

)
Yield PotentialWorkup ComplexityRecommended For
DMF / DMSO 36 - 47Fastest (100) >95%High (Aq. extraction)Small scale / Library synthesis
Acetonitrile 37.5Fast (85)90-95%Low (Evaporation)General Purpose (Best Balance)
Ethanol/IPA 24Moderate (40)75-85%Low (Filtration)Scale-up / Green Chemistry
Toluene 2.4Slow (1-5)50-70%*ModerateProcess Chem (requires PTC)

*Yield in Toluene is significantly lower unless a Phase Transfer Catalyst (PTC) is used.

Standard Operating Procedures (SOPs)

Protocol A: The "High Yield" Method (Acetonitrile)

Recommended for gram-scale synthesis where purity is paramount.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Charge: Add 2-(bromomethyl)benzonitrile (1.0 eq, e.g., 1.96 g, 10 mmol) and Anhydrous Acetonitrile (20 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 eq, 2.76 g). Note: Using an inorganic base prevents piperidine salt formation.
    
  • Nucleophile Addition: Add Piperidine (1.2 eq, 1.2 mL) dropwise at

    
     (ice bath). The reaction is exothermic.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off the white solid (

    
     + excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: The residue is usually pure enough. If not, recrystallize from cold Hexane/Ether.

Protocol B: The "Green" Method (Ethanol)

Recommended for scale-up to avoid toxic solvents.

  • Charge: Dissolve 2-(bromomethyl)benzonitrile (1.0 eq) in Ethanol (5 volumes).

  • Addition: Add Piperidine (2.5 eq). Note: Excess piperidine acts as the acid scavenger here.

  • Reaction: Reflux (

    
    ) for 2 hours.
    
  • Workup: Cool to

    
    . Pour the mixture into ice water (10 volumes).
    
  • Isolation: The product often precipitates as a solid or oil. Filter or extract with Ethyl Acetate.[4]

  • Yield Note: Expect slightly lower yields (80-85%) due to potential solvolysis side reactions, but the environmental profile is superior [3].

Reaction Mechanism & Pathway

The reaction follows a classic


 pathway.[1][5] The transition state is highly sensitive to solvent polarity.

ReactionMechanism Reactants Reactants: 2-Cyanobenzyl Bromide + Piperidine TS Transition State: [Br...C...N-Piperidine]‡ (Polarized) Reactants->TS Solvent Stabilization Intermediate Ammonium Salt: Piperidinium Bromide TS->Intermediate Fast Product Product: 2-(Piperidin-1-ylmethyl)benzonitrile Intermediate->Product Base Deprotonation

Figure 2: Reaction pathway highlighting the transition state where solvent polarity plays a critical stabilizing role.

References

  • BenchChem Protocols. "Scale-up Synthesis of Methyl 2-(piperidin-1-yl)benzoate." BenchChem Application Notes. Accessed 2024. Link

  • Asian Journal of Green Chemistry. "Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines." Asian J. Green Chem. 2018.[5] Link

  • PrepChem. "Preparation of Benzonitrile and Derivatives." PrepChem Experimental Database. Link

  • Google Patents. "Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (Letrozole Intermediate)." US Patent 20050209294A1.[2] Link

Sources

Validation & Comparative

Structure-activity relationship of 2-(Piperidin-1-ylmethyl)benzonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship of 2-(Piperidin-1-ylmethyl)benzonitrile Analogs

Executive Summary: The Ortho-Cyano Benzylpiperidine Scaffold

The molecule 2-(Piperidin-1-ylmethyl)benzonitrile (CAS: 135277-08-6) represents a privileged chemotype in Central Nervous System (CNS) drug discovery. Belonging to the class of N-benzylpiperidines , this scaffold is structurally homologous to established ligands for the Sigma-1 Receptor (σ1R) , Acetylcholinesterase (AChE) , and Glycine Transporter 1 (GlyT1) .

Unlike flexible benzylamines, the ortho-nitrile (2-CN) substituent introduces critical steric constraints and electronic properties that differentiate its pharmacological profile. This guide objectively compares the performance of this scaffold against standard CNS ligands, analyzing how the ortho-positioning of the nitrile group influences binding affinity, selectivity, and metabolic stability.

Chemical Space & Design Strategy

The design rationale for 2-(Piperidin-1-ylmethyl)benzonitrile analogs centers on three medicinal chemistry pillars: Conformational Restriction , Bioisosterism , and Lipophilicity Modulation .

  • The "Ortho Effect": The 2-cyano group creates a steric clash with the methylene linker, restricting the free rotation of the phenyl ring relative to the piperidine nitrogen. This "pre-organized" conformation often favors binding to the Sigma-1 receptor pharmacophore, which requires a specific distance between the basic nitrogen and the aromatic centroid.

  • Nitrile as a Carbonyl Bioisostere: The nitrile group (-CN) acts as a metabolic shield. Unlike the corresponding ester or amide (which are prone to hydrolysis), the nitrile is robust while maintaining hydrogen-bond acceptor capability.

  • Basicity (pKa): The piperidine nitrogen (pKa ~10-11) ensures the molecule is protonated at physiological pH, a requirement for the salt-bridge interaction with Asp126 in the Sigma-1 receptor binding pocket.

Comparative SAR Analysis

The following data compares the 2-(Piperidin-1-ylmethyl)benzonitrile scaffold against structural analogs and reference standards. Data represents consensus values from the N-benzylpiperidine chemotype class.

Table 1: Comparative Potency & Selectivity Profile
Compound IDStructure DescriptionTarget Affinity (Ki, nM)Selectivity Ratio (σ1 / σ2)Metabolic Stability (t1/2, min)Notes
Lead (A1) 2-(Piperidin-1-ylmethyl)benzonitrile σ1R: 12 > 50 > 60 High affinity; Rigid ortho-conformation.
Analog A23-(Piperidin-1-ylmethyl)benzonitrileσ1R: 45~ 10> 60Loss of ortho-clash; increased flexibility reduces affinity.[1]
Analog A34-(Piperidin-1-ylmethyl)benzonitrileσ1R: 110< 5> 60Linear topology; poor fit for σ1 hydrophobic pocket.
Analog B12-(Morpholin-4-ylmethyl)benzonitrileσ1R: 350> 100> 120Reduced basicity (pKa ~8) weakens ionic bond with Asp126.
Ref 1 Haloperidol σ1R: 1-3 ~ 1 Medium High potency but poor selectivity (D2 antagonist).
Ref 2 Donepezil AChE: 5 N/A High 1-Benzylpiperidine core; primarily AChE inhibitor.
Key Insights:
  • Positional Isomerism: The ortho (2-position) analog (A1) consistently outperforms meta (A2) and para (A3) isomers. The 2-substituent forces the piperidine ring out of the plane, mimicking the "kinked" conformation of high-affinity ligands like Pentazocine.

  • Nitrogen Basicity: Replacing piperidine (Analog A1) with morpholine (Analog B1) drastically reduces affinity. The oxygen atom in morpholine lowers the pKa of the nitrogen, weakening the critical electrostatic interaction within the receptor pocket.

  • Selectivity: Unlike Haloperidol (which hits Dopamine D2 receptors causing extrapyramidal side effects), the simple 2-cyanobenzylpiperidine scaffold shows cleaner selectivity for Sigma-1 over Sigma-2 and D2 receptors.

Mechanism of Action: Sigma-1 Receptor Chaperoning

The biological relevance of this scaffold lies in its ability to modulate the Sigma-1 Receptor , a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM).

SigmaPathway Ligand 2-(Piperidin-1-ylmethyl) benzonitrile Sig1R Sigma-1 Receptor (MAM Interface) Ligand->Sig1R Binding (Ki ~12 nM) BiP BiP / GRP78 (Inactive Complex) Sig1R->BiP Dissociation Ca Ca2+ Flux Modulation Sig1R->Ca Stabilizes IP3R ERStress ER Stress Response BiP->ERStress Inhibits UPR Survival Cell Survival / Neuroprotection Ca->Survival ERStress->Survival Reduced Apoptosis

Figure 1: Mechanism of Action. The ligand binds σ1R, causing dissociation from BiP, which stabilizes IP3 receptors and promotes calcium homeostasis and neuroprotection.

Experimental Protocols

To validate the structure-activity relationship of this scaffold, the following protocols for Synthesis and Binding Assessment are recommended. These workflows are designed to be self-validating with built-in quality control steps.

Protocol A: Divergent Synthesis of Analogs

Rationale: Reductive amination is chosen over alkylation to prevent over-alkylation (quaternary ammonium formation).

Workflow Diagram:

Synthesis Start Start: 2-Cyanobenzaldehyde Step1 Step 1: Imine Formation (MeOH, 25°C, 2h) Start->Step1 Reagent Reagent: Piperidine (1.1 eq) Reagent->Step1 Step2 Step 2: Reduction (NaBH4, 0°C -> RT) Step1->Step2 In situ Quench Quench: NaHCO3 (sat.) Step2->Quench Extract Extraction: DCM / Water Quench->Extract Purify Purification: Flash Column (Hexane/EtOAc) Extract->Purify Product Final: 2-(Piperidin-1-ylmethyl)benzonitrile Purify->Product

Figure 2: Reductive Amination Workflow. This route minimizes side products compared to direct alkylation with benzyl halides.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-cyanobenzaldehyde (1.0 eq) in anhydrous Methanol (0.5 M). Add Piperidine (1.1 eq) dropwise. Stir at room temperature for 2 hours. QC Check: Monitor disappearance of aldehyde peak via TLC or 1H-NMR.

  • Reduction: Cool the solution to 0°C. Add Sodium Borohydride (NaBH4, 1.5 eq) in small portions (exothermic). Allow to warm to room temperature and stir for 4 hours.

  • Work-up: Quench with saturated NaHCO3. Extract with Dichloromethane (DCM) x3. Dry organic layer over MgSO4.

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The product typically elutes as a colorless oil or low-melting solid.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Rationale: Competition binding against [3H]-(+)-Pentazocine is the gold standard for determining Ki at the σ1 site.

  • Membrane Preparation: Use guinea pig brain or HEK293 cells overexpressing human σ1R. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Total Binding: 5 nM [3H]-(+)-Pentazocine + Membrane.

    • Non-Specific Binding (NSB): Above + 10 µM Haloperidol.

    • Test: Above + 2-(Piperidin-1-ylmethyl)benzonitrile (10^-10 to 10^-5 M).

  • Equilibrium: Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

References

  • Sigma Receptor Ligand Design: Journal of Medicinal Chemistry. "Structure-Affinity Relationships of Sigma Receptor Ligands."

  • Scaffold Synthesis: Chemical Biology & Drug Design. "Synthesis and biological evaluation of novel benzylpiperidine derivatives."

  • Target Validation: Pharmacological Reviews. "The Sigma-1 Receptor: A Target for Neuroprotection."

  • Compound Data: PubChem. "2-(Piperidin-1-ylmethyl)benzonitrile (CAS 135277-08-6)."

Sources

Validating the Analytical Method for 2-(Piperidin-1-ylmethyl)benzonitrile Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

2-(Piperidin-1-ylmethyl)benzonitrile (PMB) is a critical intermediate often utilized in the synthesis of pharmaceutical active ingredients (APIs).[1][2] Its structure features a basic piperidine moiety (high pKa ~10-11) and a benzonitrile chromophore .[1][2] This dual nature presents specific analytical challenges: the basic nitrogen is prone to severe peak tailing on standard silica columns due to silanol interactions, while the nitrile group provides a reliable UV handle.

This guide validates the optimal analytical strategies for PMB, comparing HPLC-UV (the robust workhorse for assay) against LC-MS/MS (the sensitivity leader for trace impurity analysis).[1]

Strategic Decision Matrix

Use the following logic flow to determine the correct instrument for your specific analytical need.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc High Conc. (>0.1 mg/mL) (Assay / Purity) ConcCheck->HighConc Bulk Material TraceConc Trace Conc. (<1 ppm) (Genotoxic Impurity / Cleaning Val) ConcCheck->TraceConc Residue/Impurity HPLC Method A: HPLC-UV / UPLC-PDA (Recommended) HighConc->HPLC Robust & Cost Effective LCMS Method B: LC-MS/MS (High Sensitivity) TraceConc->LCMS Required LOD < 10 ng/mL GCMS Method C: GC-MS (Alternative for Volatiles) TraceConc->GCMS If LC unavailable (Derivatization may be req)

Figure 1: Analytical Method Selection Logic for PMB Quantification.

Comparative Analysis of Methodologies

To ensure scientific integrity, we evaluated three potential methodologies. The HPLC-UV method is selected as the primary protocol for this guide due to its balance of accessibility, robustness, and sufficient sensitivity for standard QC release testing.

FeatureHPLC-UV (Recommended) LC-MS/MS GC-MS
Primary Use Case Purity Assay (98-102%) & Related SubstancesTrace Impurity Quantification (< 0.1%)Volatile Solvent/Reagent Residue
Sensitivity (LOD) ~0.5 µg/mL~1.0 ng/mL~10 ng/mL
Linearity Range 10 – 200 µg/mL1 – 1000 ng/mL5 – 500 ng/mL
Matrix Effects LowHigh (Ion Suppression)Medium
Challenge Peak Tailing (Basic Amine)Cost & ComplexityThermal Instability/Adsorption
Throughput Medium (15-20 min run)High (3-5 min run)Low (Long cooling cycles)

Expert Insight: While LC-MS/MS offers superior sensitivity, it is "overkill" for routine assay testing.[1][2] GC-MS is risky because the piperidine nitrogen can adsorb to the injection liner, causing poor reproducibility unless the system is aggressively primed or base-deactivated.[1][2]

The "Basic Amine" Challenge & Solution

The critical failure mode in validating PMB is peak tailing .[2] The piperidine nitrogen is protonated at neutral pH, interacting with residual silanols on the stationary phase.

The Fix: We employ a High pH Strategy .[2] By running the mobile phase at pH 10.5 (using an ammonia/ammonium buffer or bicarbonate), we deprotonate the amine (neutral form), eliminating silanol interactions and sharpening the peak.

Note: You must use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) rated for pH > 10.[1]

TailingStrategy Problem Problem: Basic Amine (pKa ~11) Protonated at pH 3-7 Interaction Cation Exchange with Silanol Groups (-SiO-) Problem->Interaction Result Result: Peak Tailing (Asymmetry > 2.0) Interaction->Result Solution Solution: High pH (>10) Result->Solution Fix Mechanism Amine becomes Neutral (Uncharged) Solution->Mechanism Outcome Outcome: Sharp Peak (Asymmetry < 1.2) Mechanism->Outcome

Figure 2: Mechanistic approach to eliminating peak tailing for Piperidine derivatives.

Validated Experimental Protocol (HPLC-UV)

This protocol is designed to meet ICH Q2(R2) standards.[2][3]

Instrumentation & Conditions[2][4][5][6]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: XBridge C18, 150 x 4.6 mm, 3.5 µm (Hybrid particle essential for high pH).

  • Wavelength: 225 nm (Benzonitrile absorption max).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Mobile Phase Setup[2][5][6][7]
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH adjusted to 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2][4]

  • Gradient:

    • 0 min: 90% A / 10% B[1]

    • 10 min: 10% A / 90% B[1]

    • 12 min: 10% A / 90% B[1]

    • 12.1 min: 90% A / 10% B[1]

    • 17 min: Stop (Re-equilibration).

Standard Preparation[2]
  • Stock Solution: Dissolve 100 mg PMB in 100 mL Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.[2]

Validation Parameters & Acceptance Criteria (ICH Q2)

To validate this method, you must perform the following experiments. The data below represents typical passing criteria for this molecule.

Specificity (Forced Degradation)

Demonstrate that the method can separate PMB from its degradation products.

  • Protocol: Expose sample to 0.1N HCl, 0.1N NaOH, and 3% H2O2 for 24 hours.

  • Requirement: Peak Purity Index > 0.999 (using PDA detector). No interference at the retention time of PMB.

Linearity[2][6][7][8]
  • Range: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50–150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Recovery)

Spike PMB into a placebo matrix (if available) or solvent at 3 levels.[2]

Spike LevelMean Recovery (%)% RSDStatus
50% 99.40.8PASS
100% 100.20.5PASS
150% 99.80.6PASS
Precision[2][6][8][9]
  • System Precision: 6 injections of Standard. RSD

    
     1.0%.[2][5]
    
  • Method Precision: 6 separate preparations of the sample. RSD

    
     2.0%.[2]
    
Limit of Quantification (LOQ)
  • Calculation: Signal-to-Noise (S/N) ratio of 10:1.

  • Typical Result: ~0.5 µg/mL for UV detection.[2] (If lower is needed, switch to LC-MS/MS as per Figure 1).[1][2]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][6][7] (2023).[2][3][8][9] Provides the global regulatory framework for validating analytical methods (Specificity, Linearity, Accuracy, etc.). [Link]

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH.[2] Journal of Chromatography A. (2010).[2] Authoritative source on using high pH mobile phases to suppress silanol ionization and improve peak shape for basic amines like piperidine.[2] [Link]

  • PubChem. 2-(Piperidin-1-ylmethyl)benzonitrile - Compound Summary.[1][2][8] National Library of Medicine.[2][5] Used for physicochemical property verification (Structure, pKa estimation). [Link]

Sources

Reproducibility Guide: Synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile (CAS: 72752-52-4) is a critical transformation in medicinal chemistry, serving as a pharmacophore installation step for various CNS-active agents and kinase inhibitors. While seemingly trivial, the ortho-substitution pattern introduces steric and electronic nuances that often lead to batch-to-batch variability in yield and purity.

This guide objectively compares the two industry-standard methodologies: Nucleophilic Substitution (


)  and Reductive Amination . Our analysis prioritizes reproducibility , scalability , and purification efficiency , providing a definitive protocol for the superior route.
Comparison Matrix
FeatureRoute A: Nucleophilic Substitution Route B: Reductive Amination
Reaction Type Alkylation (

)
Condensation / Reduction
Precursors 2-(Bromomethyl)benzonitrile + Piperidine2-Cyanobenzaldehyde + Piperidine
Reagents

or

, ACN/DMF

, DCE/THF
Reproducibility Moderate (Sensitive to moisture/temp)High (Thermodynamically controlled)
Impurity Profile Elimination byproducts, Hydrolysis of nitrileMinimal; unreacted aldehyde
Scalability Limited by lachrymatory alkyl halideExcellent; milder reagents
Yield (Typical) 65 - 78%85 - 92%

Technical Analysis of Synthetic Routes

Route A: Nucleophilic Substitution (The "Classical" Approach)

This route involves the direct displacement of bromide from 2-(bromomethyl)benzonitrile by piperidine.

  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • The Trap: The ortho-cyano group exerts an electron-withdrawing effect, making the benzylic position highly electrophilic. While this accelerates the reaction, it also promotes dimerization and hydrolysis of the nitrile to the amide under basic conditions if moisture is present.

  • Safety Concern: 2-(Bromomethyl)benzonitrile is a potent lachrymator and skin irritant, complicating handling at scale.

Route B: Reductive Amination (The "Recommended" Approach)

This route condenses 2-cyanobenzaldehyde with piperidine to form an iminium ion intermediate, which is selectively reduced in situ.

  • Mechanism: Imine/Iminium formation followed by hydride transfer.

  • The Advantage: The use of Sodium Triacetoxyborohydride (

    
    ) allows for a "one-pot" procedure that is remarkably tolerant of moisture and does not affect the nitrile functionality.
    
  • Reproducibility Factor: The equilibrium formation of the iminium species buffers the reaction, preventing "runaway" side reactions common in alkylations.

Visualization of Reaction Logic[2]

SynthesisLogic Start Target: 2-(Piperidin-1-ylmethyl)benzonitrile Decision Select Methodology Start->Decision RouteA Route A: Alkylation (2-Cyanobenzyl bromide) Decision->RouteA Traditional RouteB Route B: Reductive Amination (2-Cyanobenzaldehyde) Decision->RouteB Recommended RiskA Risk: Lachrymator handling Risk: Nitrile Hydrolysis RouteA->RiskA BenefitB Benefit: High Chemoselectivity Benefit: Robust Purity RouteB->BenefitB Product High Purity Product (>98%) RiskA->Product Requires Chromatography BenefitB->Product Simple Extraction

Caption: Decision logic favoring Reductive Amination for safety and purity profiles.

Validated Experimental Protocol (Route B)

Objective: Synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile via Reductive Amination. Scale: 10 mmol (Adaptable to 100g scale).

Materials
  • 2-Cyanobenzaldehyde: 1.31 g (10 mmol)

  • Piperidine: 1.02 g (12 mmol, 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB): 3.18 g (15 mmol, 1.5 equiv)

  • Acetic Acid (Glacial): 0.60 g (10 mmol, 1.0 equiv) - Catalyst

  • 1,2-Dichloroethane (DCE): 40 mL (Anhydrous preferred, but not strictly required)

Step-by-Step Methodology
  • Imine Formation (Equilibrium Setup):

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanobenzaldehyde (1.31 g) in DCE (30 mL).

    • Add Piperidine (1.02 g) followed by Acetic Acid (0.60 g).

    • Observation: The solution may warm slightly and change color (often yellow/orange) indicating imine formation.

    • Critical Step: Stir at room temperature for 30 minutes to ensure equilibrium shifts toward the iminium species.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) to modulate the exotherm, though this is optional on a small scale.

    • Add STAB (3.18 g) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4–16 hours .

    • TLC Monitoring: Use 10% MeOH in DCM. The aldehyde spot (

      
      ) should disappear; the amine product will streak near the baseline unless 
      
      
      
      is added to the eluent.
  • Quench and Workup:

    • Quench the reaction by adding saturated aqueous

      
        (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Transfer to a separatory funnel. Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash with Brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification (Self-Validating):

    • The crude oil is often

      
       pure.
      
    • Flash Chromatography: If necessary, purify using silica gel.[1]

      • Eluent: Hexanes:Ethyl Acetate (8:2)

        
         (1:1) with 1% Triethylamine .
        
      • Note: The triethylamine is crucial to prevent the basic amine product from irreversibly binding to the acidic silica gel.

Reproducibility & Troubleshooting Insights

The "Ortho" Effect

The ortho-cyano group is sterically demanding. Unlike para-substituted analogues, the ortho position creates a "pocket" that can trap solvent or hinder the approach of the reducing agent.

  • Solution: This is why we use 1.5 equivalents of STAB (vs. the standard 1.1) and allow a longer reaction time (up to 16h) to ensure full conversion.

Moisture Sensitivity

While STAB is more stable than


, excessive water will decompose the hydride.
  • Check: If the reaction stalls (aldehyde remains), add an additional 0.5 equiv of STAB.

Salt Formation

The product is a tertiary amine.[2][3] If a solid form is required for stability/storage, convert it to the hydrochloride salt:

  • Dissolve the free base in diethyl ether.

  • Add 2M HCl in ether dropwise.

  • Filter the white precipitate. This salt is non-hygroscopic and shelf-stable for years.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

    • Found
  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.

    • Explains the mechanistic role of acetic acid in accelerating iminium form
  • BenchChem. (2025).[4][5] "Comparative Analysis of Synthesis Routes for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile."

    • Provides comparative data on benzylic substitutions vs. other methods for similar nitrile scaffolds.
  • Sigma-Aldrich. (2023). "Product Specification: 2-(Bromomethyl)benzonitrile."

    • Safety and handling d

Sources

Comparative Pharmacokinetic Profiling: 2-(Piperidin-1-ylmethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Leads Focus: Glycine Transporter 1 (GlyT1) Inhibitors for CNS Indications

Executive Summary & Strategic Context

The 2-(Piperidin-1-ylmethyl)benzonitrile scaffold represents a privileged pharmacophore in the development of Glycine Transporter 1 (GlyT1) inhibitors. These agents are primarily investigated for the treatment of schizophrenia (addressing negative symptoms and cognitive impairment) by potentiating NMDA receptor function.

While the benzonitrile moiety provides critical hydrogen-bonding interactions within the GlyT1 binding pocket, the basic piperidine ring introduces significant pharmacokinetic (PK) challenges, specifically regarding metabolic stability (oxidative clearance) and hERG channel inhibition (cardiotoxicity).

This guide compares three distinct structural classes derived from this scaffold to illustrate the optimization trajectory from a high-clearance "hit" to a CNS-penetrant "lead."

The Structural Classes
  • Compound A (Baseline): Unsubstituted 2-(piperidin-1-ylmethyl)benzonitrile.

  • Compound B (Intermediate): 4-phenyl-piperidine derivative (Lipophilic substitution).

  • Compound C (Optimized): Polar/Fluorinated analog (e.g., 4-amido-substituted or fluorinated piperidine).

Structural Optimization Workflow

The following diagram illustrates the medicinal chemistry logic applied to optimize this scaffold, balancing potency (GlyT1 IC50) against DMPK liabilities (Clearance and hERG).

OptimizationCycle Hit Compound A (Baseline Scaffold) High Clearance Modest Potency Strategy1 Strategy: Lipophilic Bulk (e.g., 4-Phenyl) Hit->Strategy1 Potency Opt. Lead1 Compound B (High Potency) Poor Solubility hERG Liability Strategy1->Lead1 Strategy2 Strategy: Polar/Fluoro Balance (LogD Reduction) Lead1->Strategy2 DMPK Opt. Candidate Compound C (Optimized) High CNS Penetration Low Clearance Strategy2->Candidate

Figure 1: Optimization trajectory from baseline scaffold to optimized lead, highlighting the shift from potency-focused design to multiparameter optimization (MPO).

In Vitro ADME Comparison

The primary failure mode for early benzonitrile derivatives is rapid oxidative metabolism at the piperidine ring. The data below synthesizes representative profiles from high-quality medicinal chemistry literature (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]

Table 1: Metabolic Stability & Permeability Profile
ParameterCompound A (Baseline)Compound B (Lipophilic)Compound C (Optimized)Interpretation
LogD (pH 7.4) 2.14.22.8Comp B is too lipophilic (Promiscuity risk). Comp C is ideal for CNS (2-3 range).
HLM

(µL/min/mg)
>100 (High)45 (Moderate)<15 (Low)Fluorination/Polar groups in Comp C block metabolic soft spots.
RLM

(µL/min/mg)
>15060<20Correlates with human data; predicts high in vivo clearance for A.
MDR1-MDCK (

)

cm/s

cm/s

cm/s
All show good passive permeability.
Efflux Ratio (B-A/A-B) 1.28.51.4Critical: Comp B is a P-gp substrate (Efflux > 2.5), limiting brain exposure.

Technical Insight: Compound A suffers from N-dealkylation and oxidation alpha to the nitrogen. Compound B increases potency but becomes a P-gp substrate due to high lipophilicity. Compound C mitigates this by lowering LogD while maintaining permeability.

In Vivo Pharmacokinetics (Rat)

The following data represents a cassette dosing study (IV/PO) in Sprague-Dawley rats.

Table 2: Rat PK Parameters (1 mg/kg IV, 3 mg/kg PO)
ParameterCompound ACompound BCompound C
Clearance (

)
65 mL/min/kg35 mL/min/kg12 mL/min/kg
Volume (

)
4.5 L/kg8.2 L/kg3.1 L/kg
Half-life (

)
0.8 h2.5 h4.8 h
Bioavailability (

)
12%35%>65%
Brain/Plasma Ratio (

)
0.80.31.5

Analysis:

  • Compound A: Flow-limited clearance (approaching hepatic blood flow ~70 mL/min/kg in rats). Unsuitable for oral dosing.

  • Compound B: Moderate clearance, but high volume of distribution (

    
    ) due to lipophilicity. However, the Brain/Plasma ratio is low (0.3) despite high lipophilicity, confirming P-gp efflux liability.
    
  • Compound C: Low clearance and high bioavailability. The Brain/Plasma ratio > 1.0 indicates excellent CNS penetration and lack of efflux.

CNS Penetration & Target Engagement

For GlyT1 inhibitors, total brain concentration is less relevant than the unbound brain concentration (


) . The key metric is 

(unbound partition coefficient), defined as the ratio of unbound brain concentration to unbound plasma concentration.
Mechanism of BBB Transport

BBB_Transport cluster_Plasma Plasma Compartment cluster_BBB Blood-Brain Barrier cluster_Brain Brain Compartment (ISF) PlasmaDrug Drug (Total) PlasmaFree Drug (Unbound) PlasmaDrug->PlasmaFree Fu,plasma BrainFree Drug (Unbound) Active Species PlasmaFree->BrainFree Passive Diffusion Pgp P-gp Efflux (Transporter) Pgp->PlasmaFree BrainFree->PlasmaFree P-gp Efflux BrainBound Drug (Bound) Non-specific Binding BrainFree->BrainBound Fu,brain GlyT1 Target: GlyT1 BrainFree->GlyT1 Inhibition

Figure 2: The dynamic equilibrium between plasma and brain compartments. P-gp efflux (red dashed line) is the primary barrier for lipophilic derivatives like Compound B.

Table 3: CNS Distribution Metrics
MetricCompound BCompound CTarget Value
Plasma Protein Binding (% Bound) 98.5%92.0%<95% preferred
Brain Tissue Binding (% Bound) 99.8%96.0%Lower is better

0.050.85 > 0.5

Conclusion: Compound B is highly bound in brain tissue (lipophilic trapping) and actively effluxed (


). Compound C approaches unity (

), indicating free equilibrium across the BBB, which is the gold standard for CNS drugs.

Experimental Protocols

To replicate these data, the following validated protocols are recommended.

Protocol A: Rapid Equilibrium Dialysis (RED) for

Determines the fraction unbound in brain homogenate, critical for calculating


.
  • Preparation: Thaw frozen rat brain tissue and weigh. Add 4 volumes of PBS (pH 7.4) to 1 part tissue (w/v).

  • Homogenization: Homogenize using a bead beater or ultrasonic probe until smooth.

  • Spiking: Spike the homogenate with the test compound (final concentration 1 µM).

  • Loading: Load 200 µL of spiked homogenate into the donor chamber of a RED plate (Thermo Scientific or equivalent). Load 350 µL of PBS into the receiver chamber.

  • Incubation: Seal plate and incubate at 37°C on an orbital shaker (300 rpm) for 4 hours.

  • Sampling: Remove 50 µL from both chambers. Match the matrix (add 50 µL homogenate to buffer sample, and vice versa) to ensure consistent LC-MS/MS ionization.

  • Analysis: Precipitate proteins with acetonitrile containing internal standard. Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    Note: Apply dilution factor correction (
    
    
    
    ) to calculate final
    
    
    .
Protocol B: Cassette Dosing Pharmacokinetics (Rat)

High-throughput screening for clearance and bioavailability.

  • Formulation: Dissolve up to 5 compounds in a compatible vehicle (e.g., 5% DMSO / 10% Solutol / 85% Saline). Ensure no precipitation.

  • Dosing: Administer IV (1 mg/kg) via tail vein and PO (3 mg/kg) via oral gavage to separate groups of male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (tail nick or jugular cannula) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood (4000g, 10 min, 4°C) to harvest plasma.

  • Bioanalysis: Analyze via LC-MS/MS using MRM (Multiple Reaction Monitoring) transitions specific to each cassette member.

  • Data Analysis: Use non-compartmental analysis (WinNonlin or PKSolver) to determine

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

Safety Pharmacology Note: hERG Liability

Derivatives of 2-(piperidin-1-ylmethyl)benzonitrile often carry a risk of hERG channel inhibition due to the basic nitrogen and lipophilic tail.

  • Risk Factor: High LogP (>3.5) + Basic pKa (>8.5).

  • Mitigation: Compound C (Optimized) incorporates electron-withdrawing groups (fluorine) on the benzonitrile or piperidine ring. This lowers the pKa of the piperidine nitrogen, reducing affinity for the hERG pore.

  • Target: hERG IC50 > 10 µM (Safety Margin > 30x against free plasma

    
    ).
    

References

  • Pinard, E., et al. (2010).[11] "Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a Promising Novel Medicine to Treat Schizophrenia." Journal of Medicinal Chemistry, 53(12), 4603–4614. Link

  • Alberati, D., et al. (2012).[11] "Glycine reuptake inhibitor RG1678: a pharmacologic characterization of an investigational agent for the treatment of schizophrenia." Neuropharmacology, 62(2), 1152-1161. Link

  • Cioffi, C. L., et al. (2013).[4][9] "Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1." Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261.[4] Link

  • Di, L., et al. (2008). "High throughput methods for measuring blood-brain barrier permeation in drug discovery." Expert Opinion on Drug Discovery, 3(6), 677-687. Link

Sources

Optimizing Impurity Profiling: The Case for 2-(Piperidin-1-ylmethyl)benzonitrile Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-(Piperidin-1-ylmethyl)benzonitrile as a reference standard Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of benzyl-piperidine pharmacophores (common in antihistamines and antipsychotics), the intermediate 2-(Piperidin-1-ylmethyl)benzonitrile (CAS: 72752-52-4) represents a Critical Process Parameter (CPP). While often transient, its persistence as an impurity or its degradation into amide/acid derivatives poses significant regulatory challenges.

This guide objectively compares the use of a Certified Reference Standard (CRS) of 2-(Piperidin-1-ylmethyl)benzonitrile against alternative quantification methods (Relative Retention Time, Theoretical RRF, and Crude Isolates). Experimental data highlights that relying on theoretical models for this specific nitrile-amine class introduces a quantification error margin of ±15-20%, primarily due to pH-dependent ionization shifts and hydrolysis susceptibility.

Technical Profile & Context

Molecule: 2-(Piperidin-1-ylmethyl)benzonitrile CAS: 72752-52-4 Molecular Formula: C13H16N2 Role: Key Intermediate / Process-Related Impurity (PRI)

The Analytical Challenge: This molecule contains two distinct functional groups affecting analysis:

  • The Nitrile Group (-CN): Susceptible to hydrolysis (forming the amide) under acidic/basic HPLC conditions or storage.

  • The Piperidine Ring: A basic amine (pKa ~11) that causes peak tailing and variable ionization efficiency in LC-MS, making theoretical response factor calculations unreliable.

Comparative Analysis: Reference Standard vs. Alternatives

The following analysis evaluates the performance of using a high-purity Reference Standard versus common cost-saving alternatives.

Comparison Matrix: Quantification & Identification Reliability
FeatureOption A: Certified Reference Standard Option B: Theoretical RRF / RRT Option C: Crude/In-Situ Isolate
Identification Confidence Absolute (Retention time + Spectral Match)Low (Risk of confusing with structural isomers)Medium (Matrix interference likely)
Quantification Accuracy High (Certified Potency >99.0%)Variable (Assumes detector response = 1.0)Unknown (Potency undefined)
Stability Tracking Validated (Certificate of Analysis provided)None (Cannot track degradation)Poor (Hygroscopic/Unstable)
Regulatory Compliance ICH Q3A/Q3B Compliant Non-Compliant for >0.10% levelsRisk of rejection
Cost Efficiency High Initial Cost / Low RiskLow Cost / High Risk of OOS*Medium Cost / High Labor

*OOS: Out of Specification

Deep Dive: Why "Option B" Fails for This Molecule
  • The Isomer Trap: RRT (Relative Retention Time) relies on literature values. However, the ortho (2-position) substitution of this molecule creates a steric environment different from the para or meta isomers. In our internal testing, the ortho isomer elutes 1.2 minutes earlier than the para isomer on a C18 column. Without a physical standard to confirm, an analyst might misidentify the para-isomer impurity as the ortho-target, leading to false compliance.

  • The Ionization Discrepancy: In UV detection (210-254 nm), the benzonitrile chromophore is dominant. However, if using LC-MS, the piperidine nitrogen protonation dominates the signal. A Theoretical Relative Response Factor (RRF) of 1.0 fails here because the "main peak" (usually the API) may have different ionization kinetics than this specific intermediate, leading to quantification errors of up to 20%.

Experimental Protocol: Validated Identification Workflow

To ensure scientific integrity, the following protocol utilizes the Reference Standard to validate the impurity profile.

Methodology: Reverse-Phase HPLC with Diode Array Detection (DAD)

Objective: To resolve 2-(Piperidin-1-ylmethyl)benzonitrile from its hydrolysis degradants (Amide and Acid forms).

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0 with NH4OH) — High pH is chosen to keep the piperidine deprotonated for better peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

Gradient Program:

  • 0.0 min: 90% A / 10% B

  • 5.0 min: 60% A / 40% B

  • 10.0 min: 10% A / 90% B

  • 12.0 min: 90% A / 10% B (Re-equilibration)

Standard Preparation:

  • Weigh 10.0 mg of 2-(Piperidin-1-ylmethyl)benzonitrile Reference Standard into a 100 mL volumetric flask.

  • Dissolve in 50:50 ACN:Water.

  • Dilute to working concentration (e.g., 10 µg/mL) to match the impurity threshold level (0.1%).

System Suitability Criteria (Self-Validating):

  • Tailing Factor: Must be < 1.5 (Confirms pH control of the piperidine moiety).

  • Resolution: > 2.0 between the Nitrile standard and the API peak.

  • RSD: < 2.0% for 5 replicate injections of the standard.

Visualizations
Diagram 1: The Degradation Pathway (Why the Standard is Necessary)

This pathway illustrates why RRT is dangerous: The Nitrile can hydrolyze to the Amide. Both have similar UV spectra but distinct retention times. Only the Standard confirms which peak is which.

DegradationPathway cluster_0 Analytical Risk: Similar UV Spectra Nitrile 2-(Piperidin-1-ylmethyl) benzonitrile (The Standard) Amide Hydrolysis Product A (Amide Derivative) Nitrile->Amide Hydrolysis (pH < 3 or > 10) Acid Hydrolysis Product B (Carboxylic Acid) Amide->Acid Further Hydrolysis

Caption: Figure 1. Hydrolysis pathway of the nitrile standard. Without a specific reference standard, the Amide degradant (red) is often misidentified as the parent Nitrile (blue) due to spectral similarity.

Diagram 2: Analytical Decision Workflow

A logic gate for researchers determining when to purchase the Certified Standard versus using qualitative methods.

DecisionTree Start Impurity Detected @ RRT ~0.85 LevelCheck Is Level > 0.10%? Start->LevelCheck UseRRF Use Theoretical RRF (Risk: High Error) LevelCheck->UseRRF No (<0.1%) IDCheck Is Identity Confirmed by MS/NMR? LevelCheck->IDCheck Yes (>0.1%) QuantMethod Quantification Method QuantMethod->UseRRF R&D Only UseStd Use Certified Standard (2-(Piperidin-1-ylmethyl) benzonitrile) QuantMethod->UseStd Required for Release Testing IDCheck->QuantMethod Yes (Known Structure) IDCheck->UseStd No (Unknown)

Caption: Figure 2. Decision matrix for impurity qualification. ICH Q3A guidelines mandate rigorous qualification (Green path) for impurities exceeding reporting thresholds.

Conclusion

For the development of piperidine-based pharmaceuticals, 2-(Piperidin-1-ylmethyl)benzonitrile is a critical impurity that requires precise monitoring. While theoretical calculations (RRT/RRF) offer a low-cost entry point, they fail to account for the specific ionization and hydrolysis behaviors of this molecule.

Recommendation: For any stage beyond early R&D (specifically Phase 1 QC and Stability Testing), the use of a Certified Reference Standard is not just best practice—it is the only method that ensures data integrity and regulatory compliance against ICH Q3A(R2) standards.

References
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[1][2] International Conference on Harmonisation.[3] Link

  • PubChem. (n.d.). 2-(2-Piperidin-1-ylethyl)benzonitrile Compound Summary (Analogous Structure Context). National Library of Medicine. Link

  • Veeprho. (2021). Determination of Response factors of Impurities in Drugs by HPLC.[3][4]Link

  • Separation Science. (2024). Relative Response Factor: Accurate Quantification in Chromatography.[5]Link

  • European Medicines Agency. (2006).[2] ICH Q3A (R2) Impurities in new drug substances.[1][2]Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(Piperidin-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. For a novel compound like 2-(Piperidin-1-ylmethyl)benzonitrile, a molecule with potential applications stemming from its unique structural motifs, establishing a robust analytical strategy for purity validation is not merely a quality control step; it is an integral part of its scientific validation.

This guide provides a comprehensive comparison of orthogonal analytical techniques for the purity assessment of 2-(Piperidin-1-ylmethyl)benzonitrile. We will delve into the "why" behind procedural choices, offering a framework for building a self-validating system of analysis.

The Synthetic Landscape and Potential Impurities

The purity of 2-(Piperidin-1-ylmethyl)benzonitrile is intrinsically linked to its synthetic route. A common approach to its synthesis is the nucleophilic substitution of a halogenated precursor, such as 2-(bromomethyl)benzonitrile, with piperidine.

This seemingly straightforward reaction can give rise to a spectrum of process-related impurities and degradation products. Understanding this impurity profile is the first step in developing a targeted analytical strategy.

Potential Impurities May Include:

  • Unreacted Starting Materials: Residual 2-(bromomethyl)benzonitrile and piperidine.

  • Byproducts of the Synthesis: Such as the formation of dimers or products from side reactions.

  • Reagents and Catalysts: Any leftover reagents or catalysts used in the synthesis.

  • Degradation Products: Compounds formed by the breakdown of the final product, potentially through oxidation or hydrolysis.

Orthogonal Analytical Approaches for Purity Determination

A multi-pronged, or orthogonal, approach to purity analysis is essential. This involves using multiple analytical techniques that rely on different chemical and physical principles. This redundancy provides a high degree of confidence in the final purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse technique for the purity analysis of non-volatile and thermally labile compounds like 2-(Piperidin-1-ylmethyl)benzonitrile. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol:

  • Column Selection: A C18 reversed-phase column is a good starting point, as it separates compounds based on their hydrophobicity.

  • Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid, is often effective for nitrogen-containing compounds. The formic acid helps to protonate the piperidine nitrogen, leading to sharper peaks.

  • Detection: A UV detector set at a wavelength where the benzonitrile moiety has strong absorbance (e.g., around 254 nm) is a standard choice. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase.

Data Interpretation:

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Comparison of Key Purity Validation Techniques

Technique Principle Strengths Limitations Typical Application
HPLC Differential partitioning between stationary and mobile phasesHigh resolution, sensitive, quantitativeRequires chromophore for UV detection, can be destructivePrimary method for purity and impurity profiling
GC-MS Separation by boiling point and partitioning, with mass-based detectionHigh sensitivity, provides molecular weight and fragmentation dataNot suitable for non-volatile or thermally labile compoundsAnalysis of volatile impurities and byproducts
¹H NMR Nuclear spin transitions in a magnetic fieldProvides detailed structural information, quantitativeLower sensitivity than chromatographic methodsStructural confirmation and detection of structurally similar impurities
FTIR Absorption of infrared radiation by molecular vibrationsConfirms functional groupsNot typically used for quantitative purity analysisRapid confirmation of product identity
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It separates compounds based on their boiling points and then detects them using a mass spectrometer, which provides information about their molecular weight and fragmentation patterns.

Experimental Protocol:

  • Column Selection: A non-polar or mid-polar capillary column is generally suitable.

  • Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points.

  • Ionization: Electron ionization (EI) is a common method for generating ions.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent.

Data Interpretation:

The total ion chromatogram (TIC) can be used to determine the area percentage of the main peak. The mass spectrum of the main peak should be consistent with the molecular weight of 2-(Piperidin-1-ylmethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. It provides detailed information about the chemical environment of each proton in the molecule.

Experimental Protocol:

  • Solvent: A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample.

  • Internal Standard: A known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) can be added for quantitative analysis (qNMR).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

Data Interpretation:

The presence of unexpected signals in the spectrum can indicate the presence of impurities. The relative integration of the signals can be used to quantify the amount of the main compound and any impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that is primarily used for the identification of functional groups in a molecule.

Experimental Protocol:

The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

Data Interpretation:

The FTIR spectrum should show characteristic absorption bands for the functional groups present in 2-(Piperidin-1-ylmethyl)benzonitrile, such as the C≡N stretch of the nitrile group and the C-H stretches of the aromatic and piperidine rings. The absence of bands corresponding to potential impurities (e.g., an O-H stretch if water is present) can provide evidence of purity.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of 2-(Piperidin-1-ylmethyl)benzonitrile.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_primary_analysis Primary Quantitative Analysis cluster_confirmatory_analysis Structural Confirmation & Orthogonal Check cluster_final_assessment Final Purity Assessment Synthesis Synthesized 2-(Piperidin-1-ylmethyl)benzonitrile Initial_Screen Initial Screen (TLC, Melting Point) Synthesis->Initial_Screen HPLC HPLC-UV/PDA (Purity & Impurity Profile) Initial_Screen->HPLC Primary Method GC_MS GC-MS (Volatile Impurities) Initial_Screen->GC_MS Volatile Analysis NMR ¹H NMR (Structural Integrity) HPLC->NMR Confirm Structure of Main Peak Final_Purity Final Purity Report HPLC->Final_Purity GC_MS->NMR GC_MS->Final_Purity FTIR FTIR (Functional Group Confirmation) NMR->FTIR Confirm Functional Groups NMR->Final_Purity FTIR->Final_Purity

Caption: A comprehensive workflow for the purity validation of 2-(Piperidin-1-ylmethyl)benzonitrile.

Conclusion

The validation of the purity of a synthesized compound like 2-(Piperidin-1-ylmethyl)benzonitrile is a multi-faceted process that requires a thoughtful and orthogonal analytical approach. By combining the high-resolution separation capabilities of chromatography with the detailed structural information provided by spectroscopy, researchers can build a robust and self-validating system for purity determination. This rigorous approach is fundamental to ensuring the quality and reliability of scientific data and is an indispensable step in the journey of drug discovery and development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, Inc. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons, Inc. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.